1-(4-Methoxybenzyl)-2-thiourea
Description
Overview of Thiourea (B124793) Compounds in Contemporary Organic and Medicinal Chemistry
Thiourea derivatives are characterized by the presence of a thiourea moiety, which consists of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. sphinxsai.com This core structure allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. In contemporary organic chemistry, thioureas serve as important precursors and reagents in the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org
In the realm of medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their ability to interact with a variety of biological targets. nih.gov The thiourea functional group can form stable hydrogen bonds with enzymes and receptors, a key factor in their wide-ranging biological activities. nih.gov These activities include potential antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai The versatility of the thiourea scaffold allows for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets.
Historical Context of Thiourea Derivative Exploration
The exploration of thiourea and its derivatives has a rich history. Thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery followed the groundbreaking synthesis of urea (B33335) by Friedrich Wöhler in 1828, which was a pivotal moment in the history of chemistry. nih.gov The initial investigations into thiourea derivatives were primarily focused on their fundamental chemical properties and reactions. Over time, the scope of research expanded significantly as their potential applications in various fields became apparent. In the early 20th century, the Kurnakov test, which utilizes thiourea, was developed to distinguish between cis- and trans- isomers of certain platinum complexes, a method still in use today. wikipedia.org The latter half of the 20th century saw a surge in research into the biological activities of thiourea derivatives, leading to the discovery of compounds with therapeutic potential.
Significance of the 1-(4-Methoxybenzyl)-2-thiourea Scaffold in Research
The specific scaffold of this compound has emerged as a particularly interesting area of research. This compound incorporates a 4-methoxybenzyl group, which can influence its solubility, lipophilicity, and electronic properties. The presence of this group, along with the thiourea core, creates a molecule with potential for diverse chemical transformations and biological interactions.
Research has shown that the introduction of different substituents to the thiourea backbone can significantly impact the compound's activity. For instance, the synthesis of various N-aroyl-N'-(substituted-phenyl)thiourea derivatives has been a focus, with studies exploring their potential as anticancer agents. The 4-methoxybenzoyl moiety, closely related to the 4-methoxybenzyl group, has been a key component in some of these synthesized compounds. chula.ac.th
Scope and Objectives of Research on this compound
The primary objectives of research focused on this compound and related structures are multifaceted. A significant area of investigation is the synthesis of novel derivatives and the characterization of their chemical and physical properties. This includes detailed analysis using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net
A major goal is to explore the potential biological applications of these compounds. This often involves screening for various activities, such as antioxidant and anticancer properties. For example, studies have investigated the antioxidant potential of new thiourea derivatives prepared from 4-methoxybenzoyl chloride. researchgate.net Furthermore, molecular docking studies are often employed to understand the potential interactions of these compounds with biological targets at a molecular level. researchgate.net The overarching aim is to establish structure-activity relationships (SAR), which can guide the design of new compounds with enhanced efficacy and selectivity.
Interactive Data Table: Research Findings on Related Thiourea Derivatives
| Derivative | Research Focus | Key Findings |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Cytotoxic Activity | Showed more potent cytotoxic activity against HeLa cell lines compared to the reference compound hydroxyurea. chula.ac.th |
| Thiourea derivatives from 4-methoxybenzoyl chloride | Antioxidant Activity | Derivative 8 exhibited the highest antioxidant activity among the tested compounds. researchgate.net |
| 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea | GSK-3β Inhibition | Served as a reference compound in a study that developed a more potent inhibitor. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZCBGTVXMSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354225 | |
| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37412-64-9 | |
| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 4 Methoxybenzyl 2 Thiourea and Its Analogues
General Synthetic Strategies for Thiourea (B124793) Derivatives
The synthesis of the thiourea backbone is a well-established area of organic chemistry, with several reliable methods available to chemists. These strategies can be broadly categorized into two main approaches: the reaction of isothiocyanates with amines and alternative routes that construct the thiourea core from different precursors.
Reaction of Isothiocyanates with Amines
The most prevalent and straightforward method for synthesizing N,N'-disubstituted or N-monosubstituted thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine. acs.orgrsc.orgmdpi.com This reaction is characterized by its high efficiency, operational simplicity, and broad functional group tolerance. acs.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.
The reaction is often considered a type of "click" reaction due to its high yields and the simple, often solvent-free or minimal-solvent, conditions under which it can be performed. nih.gov The process works well with a wide range of aromatic and aliphatic amines and isothiocyanates, allowing for the creation of a diverse library of thiourea derivatives. nih.gov The reaction conditions can be influenced by factors such as pH; for instance, in more alkaline conditions (pH 9-11), the reaction with an amine group is favored. researchgate.net
Alternative Synthetic Routes for Thiourea Backbone Formation
While the isothiocyanate-amine coupling is dominant, several other methods provide access to the thiourea scaffold, particularly when the required isothiocyanate is unavailable or difficult to prepare.
Reaction of Amines with Carbon Disulfide : A common alternative involves the condensation of amines with carbon disulfide. researchgate.net This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be treated to eliminate hydrogen sulfide, often with the help of a desulfurizing agent or by reacting with another mole of amine, to yield the final thiourea product. nih.gov This method is effective for producing both symmetrical and unsymmetrical thioureas. researchgate.netorganic-chemistry.org
Thionation of Ureas : The direct conversion of a urea (B33335) to a thiourea can be achieved through a thionation reaction. A widely used reagent for this transformation is Lawesson's reagent, which effectively replaces the carbonyl oxygen with sulfur. bibliotekanauki.pl This one-step method offers a high-yield and straightforward route to thioureas from readily available urea precursors. bibliotekanauki.pl
Use of Thiophosgene (B130339) or its Equivalents : Historically, thiophosgene was used to react with amines to form thioureas. However, due to its high toxicity, its use has diminished in favor of safer alternatives. researchgate.net Modern approaches utilize bench-stable solid reagents that can generate the thiocarbonyl group in situ. acs.org
One-Pot Synthesis from Amines and Phenoxysulfonyl Chloride : A green chemistry approach involves the one-step synthesis of thiourea derivatives from primary amines and phenoxysulfonyl chloride in water, overcoming the toxicity issues of many traditional methods. google.com
Targeted Synthesis of 1-(4-Methoxybenzyl)-2-thiourea
The targeted synthesis of this compound is most effectively achieved by applying the general principle of reacting an amine with an isothiocyanate. The reaction involves the nucleophilic addition of an amine to an isothiocyanate. For this specific compound, the synthesis would proceed via one of two primary pathways:
From 4-Methoxybenzylamine (B45378) : Reaction of 4-methoxybenzylamine with a reagent that can deliver the "C=S" group. A common method involves reacting the amine with a pre-formed acyl isothiocyanate, such as 4-methoxybenzoyl isothiocyanate, followed by subsequent chemical modifications. rdd.edu.iquobaghdad.edu.iq
From 4-Methoxybenzyl isothiocyanate : Reaction of 4-methoxybenzyl isothiocyanate with ammonia (B1221849). This is a direct and efficient method for producing the N-monosubstituted thiourea.
The reaction between 4-methoxybenzyl isothiocyanate and an amine is generally high-yielding and can be performed under mild conditions.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of thioureas, several parameters can be systematically adjusted. nih.gov Key factors include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.
Studies on optimizing thiourea synthesis have shown that while many reactions proceed well without a catalyst, bases or other promoters can sometimes accelerate the reaction. researchgate.net Solvent choice can range from polar aprotic solvents like acetonitrile (B52724) to greener options like water or ethanol, or even solvent-free conditions. researchgate.netscielo.br Temperature adjustments can help to control the reaction rate, with many syntheses proceeding efficiently at room temperature, while others may benefit from gentle heating. researchgate.net
Below is an interactive table illustrating the potential impact of various reaction parameters on the synthesis of thiourea derivatives, based on general optimization principles. nih.govresearchgate.netrsc.org
| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity | Rationale |
| Solvent | Acetonitrile vs. Ethanol vs. Water | Variable | Can affect byproduct formation | Solvent polarity can influence reaction rate and solubility of reactants and products. |
| Temperature | Room Temp vs. 60 °C vs. 80 °C | Increases with temperature (to a point) | May decrease at high temps due to side reactions | Higher temperature increases reaction kinetics but can also promote decomposition or side reactions. |
| Stoichiometry | 1:1 vs. 1:1.2 (Amine:Isothiocyanate) | Can improve with slight excess of one reagent | Excess reagent may need to be removed | Using a slight excess of the more volatile or easily removed reactant can drive the reaction to completion. |
| Reaction Time | 1h vs. 4h vs. 12h | Increases with time until completion | Generally stable after completion | Monitoring the reaction (e.g., by TLC) is key to avoid unnecessary heating or potential degradation. |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches are applicable to the synthesis of this compound.
Aqueous Synthesis : Performing the reaction in water as a solvent eliminates the need for volatile organic compounds (VOCs). organic-chemistry.org "On-water" synthesis, where the reaction occurs at the interface of immiscible reactants in water, has been shown to be highly efficient for preparing thioureas. organic-chemistry.org
Alternative Energy Sources : The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Solar energy has also been reported as a sustainable energy source for synthesizing thiourea derivatives in water. researchgate.net
Catalyst-Free or Recyclable Catalysts : Many thiourea syntheses proceed efficiently without a catalyst. For reactions that require one, using heterogeneous, recyclable nanocatalysts offers a green alternative, simplifying product purification and reducing waste. nih.gov
Atom Economy : Reactions like the direct coupling of amines and isothiocyanates have high atom economy, as all atoms from the reactants are incorporated into the product. organic-chemistry.org
Synthesis of Derivatized this compound Compounds
The synthesis of N'-substituted derivatives of this compound follows the same fundamental reaction pathway: the coupling of 4-methoxybenzyl isothiocyanate with a diverse range of primary or secondary amines. mdpi.comanalis.com.my This approach allows for the systematic modification of the thiourea structure, enabling the exploration of structure-activity relationships for various applications.
The process involves reacting 4-methoxybenzyl isothiocyanate with a selected amine, often in a 1:1 molar ratio, in a suitable solvent such as dichloromethane (B109758), ethanol, or acetonitrile. analis.com.mynih.gov The reactions are typically conducted at room temperature or with gentle refluxing and often result in high yields of the desired derivatized product after a simple work-up procedure, such as filtration of the precipitated solid. analis.com.my
The following table provides examples of potential derivatized compounds that can be synthesized from 4-methoxybenzyl isothiocyanate and various amines.
| Amine Reactant | Resulting Derivatized Compound Name |
| Aniline | 1-(4-Methoxybenzyl)-3-phenylthiourea |
| Cyclohexylamine | 1-Cyclohexyl-3-(4-methoxybenzyl)thiourea |
| Morpholine | 4-(4-Methoxybenzylthiocarbamoyl)morpholine |
| 2-Aminopyridine | 1-(4-Methoxybenzyl)-3-(pyridin-2-yl)thiourea |
| Benzylamine | 1-Benzyl-3-(4-methoxybenzyl)thiourea |
Strategies for Structural Modification and Diversification
The primary strategy for the structural modification and diversification of thiourea derivatives involves the versatile chemistry of isothiocyanates. A common and effective method is a two-step process that begins with the synthesis of an isothiocyanate intermediate, which is then reacted with a variety of amines to produce a library of thiourea compounds. rdd.edu.iquobaghdad.edu.iq
A key intermediate for analogues of this compound is 4-methoxybenzoyl isothiocyanate. This is synthesized by reacting 4-methoxybenzoyl chloride with potassium thiocyanate (B1210189) (KSCN). rdd.edu.iquobaghdad.edu.iq The resulting isothiocyanate is a versatile precursor that can undergo nucleophilic addition with various primary or secondary amines to yield the desired N-acyl thiourea derivatives. rdd.edu.iqmdpi.comresearchgate.net This approach allows for significant diversification by simply changing the amine component in the final step. rdd.edu.iquobaghdad.edu.iq
Another strategy for diversification involves varying the isothiocyanate precursor itself. For instance, different isothiocyanates such as phenyl isothiocyanate, benzyl (B1604629) isothiocyanate, and phenethyl isothiocyanate can be reacted with a range of amines to create structural variety. mdpi.com This method allows for modification of the substituent attached to one of the nitrogen atoms of the thiourea core.
The reaction conditions for these syntheses are generally mild. For example, the reaction of an isothiocyanate with an amine is often carried out in a solvent like dichloromethane or tert-butanol (B103910) at room temperature. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com The general scheme for this synthetic approach is illustrated below:
Table 1: General Synthetic Scheme for Thiourea Derivatives
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | R-COCl + KSCN | R-CO-NCS | Formation of an acyl isothiocyanate intermediate. |
This modular approach has been used to synthesize a wide array of thiourea derivatives, demonstrating its robustness for creating chemical diversity. mdpi.com
Introduction of Heterocyclic Moieties and Aromatic Substituents
The introduction of heterocyclic and aromatic groups into the thiourea structure is a key strategy for modifying the compound's properties. This is typically achieved by using amines that contain these specific moieties in the final step of the synthesis. mdpi.comnih.gov
Heterocyclic Moieties: The synthesis of novel N-acyl thiourea derivatives incorporating heterocyclic rings is accomplished by reacting an isothiocyanate intermediate with a heterocyclic amine. nih.gov The reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate. nih.gov For example, compounds bearing benzothiazole (B30560) and 6-methylpyridine moieties have been successfully synthesized using this method. nih.gov The incorporation of a piperazine (B1678402) ring has also been investigated as a way to create new series of thioureas. mdpi.com Thiourea derivatives are also considered versatile intermediates for synthesizing various heterocyclic compounds like 1,3-thiazoles and pyrimidines. nih.gov
Aromatic Substituents: A wide range of aromatic substituents can be introduced by reacting the isothiocyanate precursor with different aromatic amines. rdd.edu.iq For instance, 1-naphthyl isothiocyanate has been reacted with various phenylenediamines to synthesize new thiourea derivatives with extended aromatic systems. analis.com.my Similarly, 4-methoxybenzoyl isothiocyanate has been reacted with amines such as 4-aminoacetophenone and 4-nitroaniline (B120555) to produce derivatives with substituted phenyl rings. researchgate.net
The table below provides examples of amines used to introduce specific heterocyclic and aromatic moieties into thiourea derivatives.
Table 2: Examples of Moieties Introduced into Thiourea Derivatives
| Amine Used | Resulting Moiety | Reference |
|---|---|---|
| Heterocyclic Amine | Benzothiazole | nih.gov |
| Heterocyclic Amine | 6-Methylpyridine | nih.gov |
| N-monosubstituted piperazine | Piperazine ring | mdpi.com |
| 1,2-phenylenediamine | Aminophenyl group | analis.com.my |
| 4-aminoacetophenone | Acetylphenyl group | researchgate.net |
The structures of the resulting compounds are typically confirmed using spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Mechanistic Investigations of Synthesis Reactions
The primary reaction mechanism for the synthesis of most thiourea derivatives is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.comresearchgate.net This is considered one of the most straightforward and general methods for preparing these compounds. researchgate.net
In a different approach, the synthesis of thiourea can be achieved from urea using Lawesson's reagent. The proposed mechanism involves a nucleophilic substitution reaction where the sulfur anion from the thermally decomposed Lawesson's reagent attacks the carbonyl carbon of urea. bibliotekanauki.pl This leads to the formation of a four-membered ring transition state involving carbon, oxygen, phosphorus, and sulfur, ultimately yielding thiourea. bibliotekanauki.pl
Mechanistic studies have also been conducted on reactions involving thiourea with other molecules. For example, the reaction of benzil (B1666583) with 1,3-dimethylthiourea in an acidic solution is proposed to proceed through a pathway where thiourea acts as a sulfur nucleophile. rsc.org In contrast, under alkaline conditions, the reaction between benzil and 1,3-dimethylthiourea is believed to be initiated by the dimethylthiourea anion, which acts as the reactive species in the rate-determining step. sci-hub.se The presence of electron-donating substituents on the benzil molecule was found to decrease its susceptibility to nucleophilic attack by the thiourea anion, thereby slowing the reaction rate. sci-hub.se
Density Functional Theory (DFT) calculations have also been employed to study the mechanisms of reactions involving thioureas, providing deeper insight into the electronic factors that favor the formation of different products. researchgate.net These computational studies can help elucidate reaction pathways, such as the formation of benzamides and thiobenzamides from the decomposition of N-substituted-N'-benzoylthioureas. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 1,3-thiazoles |
| 1-naphthyl isothiocyanate |
| 2-aminothiazoles |
| 4-aminoacetophenone |
| 4-methoxybenzoyl chloride |
| 4-methoxybenzoyl isothiocyanate |
| 4-nitroaniline |
| 6-methylpyridine |
| Benzil |
| Benzothiazole |
| Lawesson's reagent |
| Phenyl isothiocyanate |
| Phenylenediamines |
| Piperazine |
| Potassium thiocyanate |
| Pyrimidines |
| Thiourea |
Advanced Spectroscopic and Analytical Characterization of 1 4 Methoxybenzyl 2 Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the chemical environment, connectivity, and stereochemistry of 1-(4-Methoxybenzyl)-2-thiourea.
Elucidation of Proton (¹H) NMR Spectral Features
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.
The aromatic protons on the methoxybenzyl group typically appear as two doublets in the downfield region of the spectrum, a result of their distinct electronic environments. The protons ortho to the electron-donating methoxy (B1213986) group are more shielded and thus resonate at a slightly lower chemical shift compared to the meta protons. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the nitrogen atom exhibit a characteristic singlet, while the methoxy group (OCH₃) protons also appear as a sharp singlet. The protons of the thiourea (B124793) moiety's amino groups (NH₂) often present as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH (ortho to OCH₃) | 7.26 | d | 8.8 |
| Aromatic CH (meta to OCH₃) | 6.87 | d | 8.8 |
| Methylene (CH₂) | 5.27 | s | - |
| Methoxy (OCH₃) | 3.79 | s | - |
| Amino (NH₂) | 3.70 | br s | - |
Note: Spectral data obtained in CDCl₃. Chemical shifts are referenced to the residual solvent peak.
Carbon (¹³C) NMR Chemical Shifts and Structural Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of the thiocarbonyl carbon (C=S) is a key feature, typically appearing significantly downfield around 180-200 ppm.
The carbon atoms of the aromatic ring display signals in the range of approximately 114 to 160 ppm. The carbon attached to the methoxy group is the most deshielded among the aromatic carbons due to the oxygen's electronegativity. The methylene carbon and the methoxy carbon appear in the more upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | 183.5 |
| Aromatic C (quaternary, attached to OCH₃) | 159.7 |
| Aromatic C (quaternary, attached to CH₂) | 127.1 |
| Aromatic CH (ortho to OCH₃) | 129.6 |
| Aromatic CH (meta to OCH₃) | 114.1 |
| Methylene (CH₂) | 58.5 |
| Methoxy (OCH₃) | 55.2 |
Note: Spectral data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Analysis
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. nih.govhuji.ac.ilweizmann.ac.il Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the coupling between the ortho and meta protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal. These advanced techniques provide a comprehensive and detailed map of the molecular structure, confirming the assignments made from 1D NMR spectra. huji.ac.ilipb.pt
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Vibrational Analysis of Key Functional Groups (C=S, N-H, O-CH₃)
The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. The N-H stretching vibrations of the primary amine and secondary amine groups in the thiourea moiety are typically observed as broad bands in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is a key diagnostic peak, though it can be of variable intensity, and it generally appears in the range of 1085-1250 cm⁻¹. The presence of the methoxy group is confirmed by the C-O stretching vibration, which gives a strong absorption band typically around 1240 cm⁻¹, and the O-CH₃ stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=S | Stretching | 1085-1250 |
| C-N | Stretching | 1250-1350 |
| C-O (ether) | Stretching | 1200-1275 |
Hydrogen Bonding Interactions Elucidation
IR spectroscopy is particularly sensitive to hydrogen bonding interactions. scispace.comnih.gov In this compound, both the N-H groups of the thiourea moiety can act as hydrogen bond donors, and the sulfur atom of the thione group can act as a hydrogen bond acceptor. scispace.com The presence of intermolecular hydrogen bonding can be inferred from the broadening and shifting of the N-H stretching bands to lower frequencies in the IR spectrum. scispace.comnih.gov In concentrated solutions or in the solid state, these effects are more pronounced, indicating the formation of associated structures through hydrogen bonding. The study of these interactions is crucial for understanding the compound's crystal packing and its behavior in different environments. scispace.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which allows for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org For this compound, with the molecular formula C₉H₁₂N₂OS, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. nih.gov
HRMS analysis typically involves ionizing the molecule using techniques such as Electrospray Ionization (ESI) and detecting the resulting ions. The high resolving power of instruments like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers enables the precise mass measurement of the molecular ion and its common adducts. longdom.org
Table 1: HRMS Data for this compound
This table presents the calculated exact masses for the molecular ion and common adducts of this compound (Molecular Formula: C₉H₁₂N₂OS).
| Ion/Adduct | Formula | Calculated m/z |
| [M]⁺ | [C₉H₁₂N₂OS]⁺ | 196.06648 |
| [M+H]⁺ | [C₉H₁₃N₂OS]⁺ | 197.07431 |
| [M+Na]⁺ | [C₉H₁₂N₂OSNa]⁺ | 219.05625 |
| [M+K]⁺ | [C₉H₁₂N₂OSK]⁺ | 235.03019 |
| [M-H]⁻ | [C₉H₁₁N₂OS]⁻ | 195.05975 |
Data sourced from PubChem CID 766954. uni.lu
In addition to exact mass determination, mass spectrometry, particularly tandem MS (MS/MS), is used to confirm the structure of a molecule by analyzing its fragmentation patterns. When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions.
For this compound, the fragmentation is expected to be dominated by cleavages at the benzylic C-N bond and around the thiourea core. Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-N bond between the benzyl (B1604629) group and the thiourea nitrogen is highly probable. This would result in the formation of the very stable 4-methoxybenzyl cation (tropylium ion equivalent) at m/z 121.
Cleavage of the Thiourea Moiety: Fragmentation can also occur within the thiourea group, leading to the loss of small neutral molecules like H₂S or HNCS.
Iminium Ion Formation: Cleavage adjacent to the nitrogen atom can produce a stable iminium cation, a common fragmentation pathway for N-benzyl compounds. researchgate.net
The analysis of these fragments allows for the unequivocal confirmation of the connectivity of the 4-methoxybenzyl group to the thiourea core.
Table 2: Predicted Mass Fragments of this compound
This table outlines the major fragment ions anticipated from the mass spectrometric analysis of this compound under electron ionization or collision-induced dissociation.
| m/z | Proposed Fragment Ion | Proposed Structure/Formula |
| 196 | Molecular Ion | [C₉H₁₂N₂OS]⁺ |
| 121 | 4-Methoxybenzyl cation | [C₈H₉O]⁺ |
| 107 | Methoxytropylium ion fragment | [C₇H₇O]⁺ |
| 91 | Tropylium ion (loss of CH₂O) | [C₇H₇]⁺ |
| 77 | Phenyl cation (loss of CH₂S) | [C₆H₅]⁺ |
| 76 | Thiourea radical cation | [CH₄N₂S]⁺ |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. hod4.net This pattern is used to calculate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound (CAS 37412-64-9) is not available in the reviewed literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of the isomer N-(4-Methoxyphenyl)thiourea has been determined, revealing key details about the geometry of the methoxyphenyl and thiourea moieties and their intermolecular hydrogen bonding network. researchgate.net In such structures, the thiourea group typically engages in N-H···S and N-H···O hydrogen bonds, forming extensive networks that stabilize the crystal lattice. researchgate.net
Table 3: Illustrative Crystallographic Data for an Isomeric Thiourea Derivative, N-(4-Methoxyphenyl)thiourea
This table presents crystallographic data for N-(4-Methoxyphenyl)thiourea, an isomer of the title compound, to illustrate the type of information obtained from an X-ray diffraction study. This data does not represent this compound.
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7328 (2) |
| b (Å) | 8.3813 (2) |
| c (Å) | 9.0571 (2) |
| α (°) | 63.779 (1) |
| β (°) | 72.413 (1) |
| γ (°) | 83.428 (1) |
| Volume (ų) | 436.96 (2) |
| Z (molecules/unit cell) | 2 |
Data sourced from Teh, J. B.-J., et al. (2006). Acta Cryst. E62, o4693–o4694. researchgate.net
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is essential for separating the components of a mixture and is widely used for purity assessment and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For thiourea derivatives, reversed-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is controlled by adjusting the mobile phase composition. Purity is assessed by detecting the analyte as it elutes from the column, usually with a UV detector set to a wavelength where the compound exhibits strong absorbance. A single, sharp peak in the chromatogram is indicative of a pure compound.
Table 4: Typical HPLC Parameters for Analysis of Thiourea Derivatives
This table outlines a representative set of conditions for the HPLC analysis of thiourea-related compounds, adaptable for this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Buffer | Phosphoric acid or Ammonium acetate (B1210297) (e.g., 0.1%) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~200-250 nm |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Based on methods described for thiourea analysis. sielc.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. While some thiourea derivatives can be prone to thermal degradation, GC-MS analysis is feasible under carefully optimized conditions or after derivatization. researchgate.net
In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. mdpi.com The retention time from the GC provides an additional layer of identification.
Table 5: General GC-MS Analytical Parameters
This table provides a general set of parameters for the potential analysis of this compound by GC-MS, which may require optimization.
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280 °C (optimized to prevent degradation) |
| Oven Program | Temperature gradient (e.g., initial hold at 100 °C, ramp to 280 °C) |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40 - 400 m/z |
Nano Liquid Chromatography Tandem Mass Spectrometry (nLC/MS-MS) for Biological Matrices
The quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates necessitates highly sensitive and selective analytical techniques. Nano liquid chromatography-tandem mass spectrometry (nLC/MS-MS) has emerged as a powerful and preferred method for this purpose due to its ability to achieve low limits of detection and high specificity. biorxiv.org This technique is particularly crucial for pharmacokinetic and metabolism studies where the concentration of the analyte may be exceedingly low. biorxiv.org
A sensitive and robust nLC/MS-MS method has been developed for the quantification of thiourea derivatives in biological samples. biorxiv.org This methodology involves a systematic approach encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step in the analysis of biological samples is the extraction of the target analyte from the complex matrix. For plasma and tissue samples, a common and effective method is protein precipitation, often carried out using acetonitrile. biorxiv.orgresearchgate.net This process not only releases the drug from plasma proteins but also removes a significant portion of interfering macromolecules. An internal standard (IS) is typically added before the extraction process to account for any variability during sample preparation and analysis. biorxiv.org Prednisolone is an example of an internal standard used in the analysis of thiourea derivatives. biorxiv.orgresearchgate.net
Chromatographic Separation: Following extraction, the sample is subjected to chromatographic separation. Nano liquid chromatography utilizes columns with very small inner diameters, leading to lower flow rates and increased sensitivity. A C18 reversed-phase column is frequently employed for the separation of thiourea derivatives. biorxiv.orgresearchgate.net Isocratic elution with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol, is often sufficient for achieving adequate separation from endogenous matrix components. biorxiv.orgresearchgate.net
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Water:Methanol (30:70, v/v) |
| Flow Rate | 0.6 mL/min |
| Elution Mode | Isocratic |
This table summarizes typical nano liquid chromatography conditions used for the separation of thiourea derivatives in biological matrices. biorxiv.orgresearchgate.net
Mass Spectrometric Detection: The eluent from the nLC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. biorxiv.orgresearchgate.net ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like thiourea derivatives. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. biorxiv.orgresearchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method minimizes interference from other components in the biological matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Thiourea Derivative (Example 1) | 297.2 | - |
| Thiourea Derivative (Example 2) | 311.2 | - |
| Thiourea Derivative (Example 3) | 309.09 | - |
| Internal Standard (Prednisolone) | 361.19 | - |
This table provides examples of optimized mass transition ion-pairs for the quantification of thiourea derivatives and an internal standard. The specific product ions are determined during method development. biorxiv.orgbiorxiv.org
Method Validation: A critical aspect of any analytical method used for quantitative analysis in biological matrices is its validation. This ensures that the method is reliable and reproducible. Key validation parameters include linearity, precision, and accuracy. For the analysis of thiourea derivatives, calibration curves have demonstrated good linearity, with correlation coefficients (R²) greater than 0.99 over a wide concentration range (e.g., 1.00-10,000 pg/mL). biorxiv.orgresearchgate.net The lower limit of quantification (LLOQ) can be as low as 1.00 ng/mL. biorxiv.orgresearchgate.net The intra- and inter-day precision are typically required to be within acceptable limits, for instance, not more than 10.8%, with relative errors (a measure of accuracy) ranging from 0.5% to 5.98%. biorxiv.orgresearchgate.net
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.99 |
| Concentration Range | 1.00 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra- and Inter-day Precision | ≤ 10.8% |
| Relative Error (Accuracy) | 0.5% - 5.98% |
This table outlines the typical validation results for an nLC/MS-MS method for the quantification of thiourea derivatives in biological samples, demonstrating the method's reliability. biorxiv.orgresearchgate.net
The successful development and validation of such nLC/MS-MS methods are instrumental in enabling detailed pharmacokinetic studies of this compound and related compounds in preclinical and clinical research. biorxiv.org
Coordination Chemistry of 1 4 Methoxybenzyl 2 Thiourea
Ligand Properties and Coordination Modes
Thiourea (B124793) derivatives are structurally versatile ligands due to their ability to act as both σ-donors and π-acids. nih.govnih.gov The presence of the >N-C(S)-N< core makes them excellent ligands, capable of coordinating to metal centers as neutral molecules or, upon deprotonation, as monoanionic or dianionic species. tandfonline.comresearchgate.net
1-(4-Methoxybenzyl)-2-thiourea is an ambidentate ligand, possessing multiple potential donor sites. The primary coordination atoms are the "soft" thiocarbonyl sulfur atom and the "hard" nitrogen atoms of the amide groups. tandfonline.com
The most common mode of coordination for thiourea and its N-substituted derivatives is through the sulfur atom. mdpi.comcdnsciencepub.com This preference is explained by the Hard and Soft Acids and Bases (HSAB) principle, where soft metal ions (e.g., Cu(I), Pd(II), Hg(II)) show a strong affinity for the soft sulfur donor. tandfonline.com Spectroscopic evidence, particularly from infrared (IR) and Nuclear Magnetic Resonance (NMR) studies, consistently supports S-coordination.
Infrared (IR) Spectroscopy: Upon complexation through the sulfur atom, the ν(C=S) vibrational band in the IR spectrum typically shifts to a lower frequency, while the ν(C-N) band shifts to a higher frequency. This indicates a weakening of the C=S double bond and an increase in its single-bond character, coupled with an increase in the C-N double bond character. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectra, the resonance for the thiocarbonyl carbon (C=S) shifts upfield upon S-coordination. researchgate.netnih.govmdpi.com Concurrently, in ¹H NMR, the N-H proton signals often shift downfield, which can be attributed to the drainage of electron density towards the coordinated sulfur atom and potential involvement in intramolecular hydrogen bonding within the complex. researchgate.netnih.gov
Coordination involving the nitrogen atoms is also possible, particularly in bidentate chelation, which is discussed in the following section.
The versatility of this compound extends to its ability to adopt various coordination modes, including monodentate, bidentate (chelating), and bridging fashions. nih.govmdpi.com
Monodentate Coordination: This is the most prevalent mode, where the ligand binds to a single metal center exclusively through the sulfur atom. tandfonline.commdpi.com In this arrangement, the thiourea acts as a neutral ligand. Numerous crystal structures of transition metal complexes with various thiourea derivatives confirm this S-monodentate coordination. researchgate.netepa.govresearchgate.net
Bidentate (S,N) Chelation: this compound can also act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms. This typically requires the deprotonation of the N-H group, resulting in a monoanionic ligand that forms a stable four-membered chelate ring (M-S-C-N). tandfonline.commdpi.com This mode is often facilitated by the presence of a base during synthesis. mdpi.com Spectroscopic evidence for this mode includes the disappearance of the ν(N-H) band in the IR spectrum. mdpi.com Bidentate S,N-coordination has been observed in copper(II) complexes, for example. nih.gov
Bridging Coordination: Although less common, thiourea derivatives can act as bridging ligands, linking two metal centers. This is typically achieved through the sulfur atom, which can bond to two different metal ions simultaneously.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea derivatives is generally straightforward. The most common method involves the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, perchlorates) in a 1:1 or 2:1 ligand-to-metal molar ratio. materialsciencejournal.orgmdpi.com The reaction is typically carried out in a solvent such as ethanol, methanol, or acetone. materialsciencejournal.orgjocpr.com The resulting complexes often precipitate from the solution upon stirring or refluxing and can be purified by recrystallization. jocpr.comjocpr.com
A wide array of transition metal complexes with N-substituted thioureas have been synthesized and characterized.
Copper (Cu): Both Cu(I) and Cu(II) complexes are known. Reactions starting with Cu(II) salts often result in the in-situ reduction to Cu(I), yielding complexes with tetrahedral or trigonal planar geometries. mdpi.comnih.gov However, stable Cu(II) complexes, often with square-planar or distorted octahedral geometries, have also been prepared, frequently featuring bidentate S,N coordination. nih.govechemcom.com
Platinum (Pt): Platinum complexes, particularly Pt(II), are readily formed. Acylthiourea derivatives have been shown to coordinate with Pt(II) as S,O bidentate ligands. researchgate.net For simple N-substituted thioureas, coordination is expected through the soft sulfur donor, consistent with platinum's classification as a soft acid.
Manganese (Mn), Cobalt (Co), and Nickel (Ni): Complexes of these metals with various thiourea derivatives have been reported. Depending on the ligand and reaction conditions, different geometries can be obtained. For Ni(II), equilibria between tetrahedral, square planar, and octahedral complexes have been observed in solution. researchgate.netcdnsciencepub.com Co(II) often forms tetrahedral complexes with thiourea ligands. nih.govacs.org
Zinc (Zn), Cadmium (Cd), and Mercury (Hg): As Group 12 metals, these soft acids have a high affinity for the sulfur atom of thiourea. Tetrahedral coordination is very common for these M(II) ions, typically forming complexes of the type [M(ligand)₂X₂] (where X is a halide) or [M(ligand)₄]²⁺. nih.govmdpi.comnih.govnih.gov For instance, Hg(II) is known to form distorted tetrahedral complexes with two thiourea ligands and two cyanide or halide ions. researchgate.netresearchgate.net Studies on cadmium(II) have shown the formation of a series of complexes, [Cd(TU)ₙ]²⁺ (where n=1-4), in solution. nih.govacs.org
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques, as summarized in the table below.
| Technique | Information Obtained | Key Observations for Thiourea Complexes |
|---|---|---|
| Elemental Analysis (CHN) | Determines the empirical formula and metal-to-ligand stoichiometry. | Confirms the ratio of ligand molecules to metal ions in the complex (e.g., 1:1, 1:2). materialsciencejournal.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies functional groups and determines the coordination sites. | Shift in ν(C=S) and ν(C-N) bands; appearance of new ν(M-S) and ν(M-N) bands; disappearance of ν(N-H) in deprotonated complexes. mdpi.comjocpr.com |
| NMR Spectroscopy (¹H, ¹³C) | Provides information on the ligand's chemical environment in diamagnetic complexes. | Downfield shift of N-H protons (¹H NMR); upfield shift of C=S carbon (¹³C NMR) upon S-coordination. researchgate.netnih.govmdpi.com |
| UV-Visible Spectroscopy | Investigates electronic transitions (d-d transitions, charge transfer). | Appearance of ligand-to-metal charge transfer (LMCT) bands (S→M) and d-d transition bands characteristic of the metal ion's geometry. nih.govresearchgate.net |
| Molar Conductivity | Determines if the complex is electrolytic or non-electrolytic in solution. | Low conductivity values suggest neutral, non-electrolytic complexes; higher values indicate ionic species. jocpr.com |
| Magnetic Susceptibility | Determines the number of unpaired electrons and provides insight into the metal's oxidation state and geometry. | Values consistent with octahedral Ni(II) or tetrahedral Co(II), for example. researchgate.netcdnsciencepub.com |
Structural Analysis of Metal Complexes
Based on crystallographic data from analogous N-substituted thiourea complexes, the following coordination geometries are commonly observed for various metal ions:
Tetrahedral: This geometry is frequently adopted by d¹⁰ ions like Zn(II), Cd(II), and Hg(II), as well as by Co(II). nih.govresearchgate.netacs.orgnih.gov Cu(I) complexes also commonly exhibit a distorted tetrahedral geometry. nih.gov
Square Planar: This is a common geometry for d⁸ metal ions such as Ni(II) and Pd(II). nih.govresearchgate.net Some Cu(II) complexes also adopt a square planar or distorted square planar arrangement. nih.govechemcom.com
Octahedral: Ni(II) and Co(II) can form octahedral complexes, particularly with a higher ligand-to-metal ratio or in the presence of coordinating solvent molecules. nih.govresearchgate.net
The table below summarizes typical coordination numbers and geometries for relevant transition metals when complexed with thiourea-type ligands.
| Metal Ion | Common Coordination Number(s) | Typical Geometries | Reference Example(s) |
|---|---|---|---|
| Cu(I) | 3, 4 | Trigonal Planar, Tetrahedral | mdpi.comnih.gov |
| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | nih.govresearchgate.net |
| Pt(II) | 4 | Square Planar | researchgate.net |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral | N/A in specific results |
| Co(II) | 4 | Tetrahedral | nih.govacs.org |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | nih.govresearchgate.netcdnsciencepub.com |
| Zn(II) | 4 | Tetrahedral | nih.govmdpi.com |
| Cd(II) | 4, 6 | Tetrahedral, Octahedral | nih.govnih.gov |
| Hg(II) | 4 | Distorted Tetrahedral | mdpi.comresearchgate.netresearchgate.net |
X-ray Diffraction Studies of Coordination Geometries (e.g., Octahedral, Tetrahedral)
X-ray diffraction (XRD) is a powerful technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids, providing definitive insights into the coordination geometries of metal complexes. While specific single-crystal XRD data for this compound complexes are not extensively documented in the reviewed literature, studies on closely related thiourea derivatives offer valuable information on the expected coordination environments.
For instance, research on metal complexes of 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea has suggested the formation of octahedral geometries for various transition metal ions, including Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). polyu.edu.hkresearchgate.netepa.gov In these proposed structures, the general formula is given as [M(L)₂Cl₂], where 'L' represents the thiourea derivative.
Furthermore, studies on the homobinuclear complexes of Co(II) and Ni(II) with N,N'-bis(4-methoxybenzylidene)thiourea have indicated the adoption of a square planar geometry. chemrevlett.comchemrevlett.com In these instances, the Schiff base ligand coordinates to the metal ions in a tridentate fashion through two nitrogen atoms and one sulfur atom.
The analysis of 1-benzoyl-3-(4-methoxyphenyl)thiourea, a compound with strong structural similarity to the subject of this article, has been successfully carried out using single-crystal XRD. semanticscholar.org This confirms that the broader class of methoxyphenyl-substituted thioureas forms crystalline structures suitable for detailed diffraction studies. The crystal structure of this related compound is dominated by hydrogen-bonded dimers. semanticscholar.org
The table below summarizes the coordination geometries observed in complexes of structurally similar thiourea ligands.
| Ligand | Metal Ion(s) | Coordination Geometry |
|---|---|---|
| 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea | Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Octahedral (proposed) |
| N,N'-bis(4-methoxybenzylidene)thiourea | Co(II), Ni(II) | Square Planar |
Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis)
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating the nature of metal-ligand bonding in coordination complexes.
FT-IR Spectroscopy:
The FT-IR spectra of this compound and its metal complexes provide direct evidence of coordination. The key vibrational bands of the ligand are those associated with the N-H, C=S, and C-N functional groups. Upon complexation, shifts in the positions of these bands are indicative of the ligand's interaction with the metal center.
A downward shift in the ν(C=S) stretching frequency is commonly observed, suggesting the coordination of the sulfur atom to the metal ion. This shift weakens the C=S double bond. Concurrently, an upward shift in the ν(C-N) stretching frequency can occur, indicating an increase in the C-N bond order due to the delocalization of electrons upon coordination. The N-H stretching frequencies may also be altered, depending on the involvement of the nitrogen atoms in coordination or hydrogen bonding within the complex.
The table below presents typical FT-IR spectral data for a thiourea derivative and its metal complexes, illustrating the characteristic band shifts upon coordination.
| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3176 | ~3174-3336 | N-H stretching |
| ν(C=S) | ~707 | Shift to lower frequency | Thione stretching |
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The spectrum of the free this compound ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the thiourea moiety.
Upon complexation, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide insights into the coordination geometry of the metal center and the nature of the metal-ligand bond. For instance, the electronic spectra of octahedral and tetrahedral complexes of the same metal ion will differ significantly.
Electronic Structure and Bonding in Complexes
The electronic structure and bonding in metal complexes of this compound are primarily dictated by the interaction between the frontier orbitals of the ligand and the d-orbitals of the metal center. The thiourea moiety acts as a soft donor, primarily through the sulfur atom, which has available lone pairs of electrons for σ-donation to the metal.
The bonding can be described by a combination of σ-donation from the sulfur and nitrogen atoms to the metal and potential π-backbonding from the metal to the π* orbitals of the C=S bond. The extent of this π-backbonding depends on the nature of the metal ion and its oxidation state.
Applications of this compound Metal Complexes
The versatile coordination chemistry and interesting electronic properties of this compound metal complexes make them promising candidates for a range of applications, particularly in catalysis and material science.
Catalysis in Organic Reactions
Metal complexes containing thiourea-based ligands have shown significant potential as catalysts in various organic transformations. While specific catalytic applications of this compound complexes are an emerging area of research, the broader class of thiourea-metal complexes has been successfully employed in several catalytic reactions.
Palladium(II) complexes, for example, are well-known for their catalytic activity in cross-coupling reactions. polyu.edu.hkresearchgate.net Thiourea-ligated palladium complexes could potentially catalyze reactions such as Suzuki, Heck, and Sonogashira couplings. polyu.edu.hkresearchgate.net The thiourea ligand can stabilize the palladium center and modulate its reactivity, leading to efficient and selective catalysis. Cationic palladium(II) complexes, in particular, have demonstrated high reactivity in C-H activation and cross-coupling reactions. beilstein-journals.org
Rhodium complexes are another important class of catalysts, especially for reactions like hydroformylation. rsc.orgrsc.orgresearchgate.netdoi.org The coordination of a thiourea ligand such as this compound to a rhodium center could influence the selectivity and activity of the catalyst in the hydroformylation of alkenes to aldehydes.
The development of chiral-at-metal complexes offers another avenue for the application of these compounds in asymmetric catalysis, where the metal center itself is a source of chirality. umsl.edu
Material Science Applications (e.g., Polymers, Sensors)
The ability of thiourea derivatives to form coordination polymers and metal-organic frameworks (MOFs) opens up numerous possibilities in material science. researchgate.net These materials are of interest for applications in gas storage, separation, and as sensors.
Coordination Polymers and Sensors:
Coordination polymers based on this compound could be designed to have specific structural and functional properties. For example, the formation of one-dimensional (1D) coordination polymers from Ni(II) complexes with acylthiourea ligands has been shown to be a promising strategy for developing chemical sensors. beilstein-journals.org The interaction of these materials with various solvents can lead to reversible changes in their physical properties, such as color, which can be exploited for sensing applications.
The porous nature of some coordination polymers and MOFs can be utilized for the selective detection of ions and small molecules. rsc.org The functional groups within the this compound ligand can be tailored to interact specifically with certain analytes, leading to a measurable response, such as a change in luminescence. rsc.org Lead-based and strontium-based coordination polymers have been investigated for their luminescence sensing capabilities for various anions, cations, and small organic molecules. rsc.orgrsc.org
Organocatalysis and Asymmetric Synthesis with 1 4 Methoxybenzyl 2 Thiourea Derivatives
Thiourea (B124793) as a Hydrogen Bond Donor Catalyst
The catalytic activity of thiourea derivatives stems from their function as potent hydrogen-bond donors. nih.govnih.gov Unlike their urea (B33335) counterparts, thioureas exhibit higher acidity due to the replacement of the oxygen atom with a more polarizable sulfur atom. nih.gov This enhanced acidity allows the two N-H protons of the thiourea group to act as a "dual hydrogen-bond donor," forming a bidentate, clamp-like interaction with electrophilic functional groups such as carbonyls, imines, and nitro groups. pharm.or.jpresearchgate.net
This non-covalent interaction activates the electrophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by a nucleophile. researchgate.net This mode of activation, often referred to as general acid catalysis, is fundamental to the utility of thiourea-based organocatalysts in a multitude of chemical reactions. nih.govnih.gov The directional nature of these hydrogen bonds is crucial for creating a well-organized, chiral environment in the transition state, which is the basis for inducing enantioselectivity in asymmetric synthesis.
Design Principles for Chiral Organocatalysts Incorporating the Thiourea Moiety
To achieve high levels of stereocontrol, the achiral thiourea core must be integrated into a chiral molecular framework. The design of these catalysts follows several key principles aimed at maximizing both reactivity and enantioselectivity.
Chiral Scaffold: The thiourea moiety is typically attached to a rigid and sterically defined chiral backbone. Common scaffolds include 1,2-diamines (such as 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine), amino alcohols, and natural alkaloids (like Cinchona alkaloids). nih.govnih.govaustinpublishinggroup.com This scaffold establishes the chiral environment necessary to differentiate between the two enantiotopic faces of the approaching substrate.
Bifunctionality: Many of the most successful thiourea organocatalysts are bifunctional. nih.govpharm.or.jp They combine the hydrogen-bond-donating thiourea group (a Lewis acidic site) with a basic functional group, such as a tertiary amine (a Lewis basic or Brønsted basic site). nih.gov This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or enamine formation by the amine). pharm.or.jpharvard.edu This synergistic dual activation is highly effective in organizing the transition state and accelerating the reaction.
Electronic Tuning: The efficacy of the thiourea as a hydrogen bond donor is heavily influenced by the electronic nature of its substituents. A critical design principle is the attachment of strongly electron-withdrawing groups to the aryl rings connected to the thiourea nitrogen atoms. nih.gov The most common and effective substituent is the 3,5-bis(trifluoromethyl)phenyl group. These groups increase the acidity of the N-H protons, strengthening their hydrogen-bonding capability and enhancing catalytic activity.
In this context, the 1-(4-methoxybenzyl) group presents a significant electronic disadvantage. The methoxy (B1213986) group at the para-position is electron-donating, which reduces the acidity of the thiourea N-H protons. This makes catalysts derived from 1-(4-Methoxybenzyl)-2-thiourea inherently less effective as hydrogen bond donors compared to those bearing electron-withdrawing groups. Consequently, they are less commonly employed in reactions that rely on strong electrophile activation.
Enantioselective Reactions Catalyzed by this compound Derivatives
While the thiourea scaffold is a cornerstone of modern organocatalysis, the specific application of chiral derivatives of this compound in highly enantioselective reactions is not widely documented in the scientific literature. This is largely attributable to the electronic design principles outlined above, which favor electron-withdrawing groups to enhance catalytic power.
The asymmetric Michael addition, a conjugate addition reaction that forms a new carbon-carbon bond, is one of the most powerful transformations catalyzed by chiral thioureas. beilstein-journals.orgrsc.org Bifunctional thiourea catalysts have proven highly effective in promoting the addition of nucleophiles like malonates, dicarbonyl compounds, and ketones to electrophilic nitroalkenes. nih.govnih.gov In these reactions, the thiourea moiety activates the nitroalkene via hydrogen bonding to the nitro group, while the basic amine activates the nucleophile. researchgate.net
Despite the broad success of this reaction class with other thiourea derivatives, specific examples utilizing a chiral catalyst incorporating the 1-(4-methoxybenzyl) moiety to achieve high yields and enantioselectivities are not prominently reported. The reduced hydrogen-bonding ability caused by the electron-donating methoxy group would likely lead to insufficient activation of the nitroalkene Michael acceptor, resulting in lower reactivity and poor stereocontrol.
The Strecker reaction, which produces α-aminonitriles from the addition of cyanide to imines, is a classic method for synthesizing amino acids. nih.govclockss.org Chiral thiourea catalysts, particularly those developed by Jacobsen and coworkers, are exceptionally effective in catalyzing enantioselective variants of this reaction. austinpublishinggroup.comclockss.org The proposed mechanism involves the thiourea activating the imine for nucleophilic attack by hydrogen cyanide (HCN). nih.gov
As with the Michael addition, the literature on highly enantioselective Strecker reactions is dominated by catalysts bearing electron-deficient aryl groups. There is a lack of reported applications of this compound derivatives as catalysts for this transformation, likely because the weaker activation of the imine electrophile would not be competitive with state-of-the-art catalytic systems.
The versatility of thiourea organocatalysts extends to a host of other important asymmetric reactions, including aza-Henry (nitro-Mannich) reactions, hydrophosphonylations, acyl-Pictet-Spengler reactions, and various cycloadditions. nih.govpharm.or.jpnih.govharvard.edu These transformations all rely on the catalyst's ability to effectively organize the reactants and stabilize charged intermediates or transition states through hydrogen bonding. For the same electronic reasons discussed previously, derivatives of this compound are not the catalysts of choice for these transformations, and their application has not been a focus of research in the field.
Mechanistic Understanding of Organocatalytic Processes
The mechanism of action for bifunctional thiourea organocatalysts is well-established and relies on a cooperative, dual-activation model. In a typical reaction, such as the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, the catalytic cycle proceeds through a highly organized ternary complex involving the catalyst, the electrophile, and the nucleophile.
Electrophile Activation: The two N-H groups of the catalyst's thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group on the nitroalkene. This binding event polarizes the nitroalkene, lowering its LUMO energy and rendering the β-carbon more electrophilic.
Nucleophile Activation: Simultaneously, the basic amine group on the chiral scaffold of the catalyst interacts with the acidic proton of the 1,3-dicarbonyl compound (the nucleophile). This interaction can range from a simple hydrogen bond to a full deprotonation, generating a more reactive enolate.
Stereocontrolled C-C Bond Formation: With both reactants held in close proximity and activated within the chiral pocket of the catalyst, the nucleophile attacks the electrophile. The steric environment created by the catalyst's chiral backbone directs this attack to one specific face of the electrophile, leading to the formation of the product with high enantioselectivity.
Catalyst Regeneration: Following the carbon-carbon bond formation, the product dissociates from the catalyst, allowing the catalyst to enter a new cycle.
This mechanism elegantly explains the high efficiency and stereoselectivity observed in many reactions catalyzed by bifunctional thioureas. The precise positioning of the acidic (thiourea) and basic (amine) sites within a rigid chiral framework is paramount for achieving a low-energy, highly ordered transition state, which is the key to successful asymmetric catalysis.
Role of Hydrogen Bonding and Non-Covalent Interactions
The primary mechanism by which this compound derivatives catalyze reactions is through hydrogen bonding. nih.gov The two N-H protons on the thiourea group can form a bidentate (two-point) hydrogen-bonding interaction with hydrogen-bond acceptors on a substrate molecule, such as the oxygen atom of a carbonyl or nitro group. wikipedia.org This "clamp-like" binding activates the electrophile, making it more susceptible to nucleophilic attack. wikipedia.org The strength of this interaction is crucial; thioureas are generally more acidic and stronger hydrogen-bond donors than their urea counterparts. wikipedia.orgnih.gov
In the context of bifunctional organocatalysis, derivatives of this compound can be designed to include a basic moiety, such as a tertiary amine, in addition to the thiourea group. rsc.org This bifunctional design allows for the simultaneous activation of both the electrophile and the nucleophile. nih.govbeilstein-journals.org The thiourea part activates the electrophile via hydrogen bonding, while the basic site interacts with the nucleophile, increasing its reactivity. researchgate.net This synergistic activation through non-covalent interactions is a powerful strategy for promoting reactions under mild conditions. rsc.org
Other non-covalent interactions can also play a supporting role in the catalytic process. For instance, π-stacking interactions between the aromatic rings of the catalyst and the substrate can help to orient the reactants within the catalyst's chiral environment, further influencing the stereochemical outcome of the reaction. mdpi.com The specific substituents on the aromatic rings of the thiourea catalyst are critical in fine-tuning its electronic and steric properties, thereby modulating the strength and nature of these non-covalent interactions. wikipedia.org
The table below summarizes the key non-covalent interactions involved in catalysis by bifunctional thiourea derivatives.
| Interaction Type | Interacting Groups | Role in Catalysis |
| Hydrogen Bonding | Thiourea N-H groups and electrophile's H-bond acceptor (e.g., C=O, NO2) | Activates the electrophile, lowering the LUMO. beilstein-journals.org |
| Brønsted Base Activation | Catalyst's basic site (e.g., tertiary amine) and nucleophile's acidic proton | Deprotonates the nucleophile, increasing its reactivity (raising the HOMO). beilstein-journals.org |
| Ionic Interaction | Protonated basic site and deprotonated nucleophile | Stabilizes the resulting ion pair in the transition state. researchgate.net |
| π-π Stacking | Aromatic rings of the catalyst and substrate | Pre-organizes the catalyst-substrate complex and stabilizes the transition state. mdpi.com |
Transition State Analysis in Catalytic Cycles
Understanding the transition state (TS) is fundamental to explaining the efficiency and stereoselectivity of catalysis by this compound derivatives. In a typical catalytic cycle, the catalyst and substrates associate to form a complex, which then proceeds through a highly organized, chiral transition state to form the product. mdpi.com
Computational studies, often using density functional theory (DFT), combined with experimental kinetic data, have been instrumental in elucidating these transition state structures. nih.govrsc.org For bifunctional thiourea catalysts, the favored transition state is one where the catalyst bridges the nucleophile and the electrophile, activating both simultaneously. mdpi.comnih.gov
Consider the Michael addition of a malonate to a nitroolefin, a reaction frequently catalyzed by bifunctional thioureas. mdpi.comrsc.org In the proposed transition state:
The two N-H groups of the thiourea moiety form hydrogen bonds with the oxygen atoms of the nitro group on the nitroolefin (the electrophile). This interaction stabilizes the developing negative charge on the nitro group as the C-C bond forms. mdpi.com
The tertiary amine group on the catalyst deprotonates the malonate (the nucleophile), and the resulting protonated amine forms an ionic bond with the enolate. beilstein-journals.org
This entire assembly is held in a specific three-dimensional arrangement that favors the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product. mdpi.com
The stereochemical outcome is determined by the relative energies of the possible diastereomeric transition states. The transition state leading to the major enantiomer is lower in energy because it minimizes steric repulsion and maximizes stabilizing non-covalent interactions, such as hydrogen bonding and π-stacking. mdpi.comnih.gov For example, analysis of a thiourea-catalyzed Diels-Alder reaction identified that the favored transition state benefits from stabilizing hydrogen bonds, whereas the disfavored state suffers from steric clashes. researchgate.net The rate-determining step in many of these reactions has been identified as the C-C bond formation itself. rsc.org Through this detailed control of the transition state geometry, chiral thiourea catalysts can achieve high levels of enantioselectivity.
Advanced Computational and Theoretical Studies of 1 4 Methoxybenzyl 2 Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, which in turn dictate the molecule's stable conformation, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govscispace.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems with high accuracy. nih.gov
Geometry Optimization: The first step in most computational analyses is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule. nih.gov For 1-(4-Methoxybenzyl)-2-thiourea, DFT calculations would be performed to predict key structural parameters. The process involves iteratively adjusting atomic positions to minimize the total electronic energy of the system. escholarship.org The resulting optimized structure provides data on bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations The following data are representative values based on studies of analogous compounds and are intended for illustrative purposes.
| Parameter | Bond/Atoms Involved | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C=S | 1.66 - 1.68 Å | |
| C(S)-NH(benzyl) | 1.35 - 1.37 Å | |
| C(S)-NH₂(terminal) | 1.33 - 1.35 Å | |
| C(aryl)-O | 1.36 - 1.38 Å | |
| O-CH₃ | 1.42 - 1.44 Å | |
| **Bond Angles (°) ** | ||
| N-C-N (thiourea) | 117 - 119° | |
| N-C=S (thiourea) | 120 - 122° | |
| Dihedral Angles (°) | ||
| C(aryl)-C(benzyl)-N-C(S) | Defines orientation of benzyl (B1604629) group | |
| C(benzyl)-N-C(S)-N | Defines twist of thiourea (B124793) group |
Electronic Structure: Beyond geometry, DFT calculations elucidate the electronic structure, detailing how electrons are distributed among various molecular orbitals. This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. The output of these calculations includes the energies of all molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity (ability to attack electron-deficient species). For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the sulfur atom of the thiourea group and the oxygen atom of the methoxy (B1213986) group, as well as the π-system of the aromatic ring.
The energy of the LUMO relates to the electron affinity and points to the molecule's electrophilicity (susceptibility to attack by electron-rich species). youtube.com The spatial distribution of the LUMO indicates the most probable sites for a nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net
Table 2: Representative FMO Energy Values for Aromatic Thiourea Derivatives This table provides typical energy ranges derived from computational studies on similar molecules to illustrate the expected values for this compound.
| Parameter | Description | Illustrative Energy Range (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 eV |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. proteopedia.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. chemrxiv.org
The MEP map is color-coded to represent different electrostatic potential values. physchemres.org
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are associated with electronegative atoms and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the sulfur and oxygen atoms.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are typically found around hydrogen atoms bonded to electronegative atoms and are the sites for nucleophilic attack. The N-H protons of the thiourea group in the target molecule would be the most positive regions, identifying them as potent hydrogen bond donors.
Green Regions: Represent areas of neutral or near-zero potential, often corresponding to the nonpolar parts of the molecule, such as the carbon backbone of the aromatic ring.
The MEP map provides a clear, qualitative picture of the molecule's reactivity sites and its capacity for intermolecular interactions. chemrxiv.org
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal information about conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent or bound to a biological receptor. researchgate.net
This compound is a flexible molecule due to several single bonds that can rotate freely. MD simulations can be used to explore the accessible conformational space of the molecule in solution. nih.gov By simulating the molecule's movements over nanoseconds or longer, researchers can observe the transitions between different low-energy conformations and determine their relative populations. mdpi.com
This analysis is crucial for understanding the molecule's behavior in a biological context, as the conformation it adopts upon binding to a receptor may not be its absolute lowest-energy state in isolation. The simulation can reveal the dynamics of the benzyl and thiourea groups, showing how they orient themselves in response to thermal fluctuations and interactions with solvent molecules. researchgate.net
Thiourea derivatives are often investigated for their potential as inhibitors of enzymes or modulators of receptors. nih.gov MD simulations are a cornerstone of modern drug design for studying how a ligand, such as this compound, interacts with a biological target. physchemres.org
The process typically begins with molecular docking, where the ligand is placed into the binding site of a receptor protein in various possible orientations. The most favorable poses are then used as starting points for MD simulations. The simulation tracks the complex's trajectory over time, providing detailed insights into:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand within the binding site is monitored. A stable, low RMSD suggests a persistent and stable binding mode. nih.gov
Key Intermolecular Interactions: The simulation identifies and quantifies the specific interactions that anchor the ligand in the active site. For this compound, this would likely involve hydrogen bonds between its N-H donor groups and C=S acceptor group with amino acid residues in the receptor. nih.gov The methoxybenzyl moiety could participate in hydrophobic interactions or π-π stacking with aromatic residues like phenylalanine or tyrosine.
Solvent Effects: The simulation explicitly includes water molecules, providing a realistic view of how they mediate or compete with ligand-receptor interactions.
These simulations can help rationalize the structure-activity relationship of a series of compounds and guide the design of more potent and selective molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiourea derivatives, including this compound, QSAR serves as a crucial tool in drug discovery to predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective agents. farmaciajournal.comnih.gov These studies involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules and relate them to biological responses through statistical models. mdpi.com
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for thiourea derivatives involves generating statistically significant equations that can reliably forecast the biological activity of compounds, such as anticancer or antimicrobial effects. scichemj.orgsciencepublishinggroup.com These models are constructed using a "training set" of molecules with known activities and are then validated using an external "test set" to assess their predictive power. nih.gov
A common approach is the use of Multiple Linear Regression (MLR), which has been successfully applied to series of thiourea derivatives to predict anticancer activity. scichemj.orgsciencepublishinggroup.com For instance, a study on thiourea derivatives targeting liver cancer developed an MLR model with a high correlation coefficient (R² = 0.906), indicating a strong relationship between the selected descriptors and the anticancer activity. scichemj.orgsciencepublishinggroup.com
More advanced machine learning algorithms are also being employed to build robust QSAR models. nih.govmdpi.com Techniques such as Random Forest (RF), extreme gradient boosting, and artificial neural networks (ANN) have been used to model the anticancer activity of various compound libraries. nih.gov For a set of sulfur-containing derivatives, QSAR models for anticancer activity showed reliable predictive performance with high correlation coefficients for the training sets (Rtr range = 0.8301–0.9636) and leave-one-out cross-validation sets (RCV range = 0.7628–0.9290). nih.gov The predictive capability of these models is crucial for the virtual screening and rational design of new, more effective thiourea-based therapeutic agents. nih.gov
Table 1: Statistical Indicators for a Representative QSAR Model of Thiourea Derivatives
| Parameter | Value | Description | Reference |
|---|---|---|---|
| R² | 0.906 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | scichemj.orgsciencepublishinggroup.com |
| RMCE | 0.198 | Root Mean Square Error of Calibration, a measure of the differences between values predicted by a model and the values observed. | scichemj.org |
| F-statistic | 21.170 | A statistical test to determine if there is a significant relationship between the variables in a regression model. | scichemj.org |
| r²cv | 0.83 | The square of the cross-validated correlation coefficient, a measure of the model's predictive ability. | nih.gov |
Correlation of Molecular Descriptors with Biological Responses
The core of QSAR modeling lies in identifying molecular descriptors that significantly influence biological activity. For thiourea derivatives, several classes of descriptors have been shown to correlate with their biological responses. nih.govscichemj.org
Key Molecular Descriptors for Thiourea Derivatives:
Hydrophobicity/Lipophilicity: Often quantified by LogP (the octanol-water partition coefficient), this descriptor is frequently found to be a key predictor of activity for thiourea derivatives. scichemj.orgnih.gov It influences the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov
Electronic Properties: Descriptors such as electronegativity and the presence of specific functional groups can be critical. For example, the presence of electron-withdrawing groups can increase the acidity of the NH groups in the thiourea moiety, enhancing hydrogen bonding interactions with biological targets. biointerfaceresearch.com
Steric/Topological Properties: These descriptors relate to the size and shape of the molecule. Properties like molecular mass, van der Waals volume, and bond lengths (e.g., C=N2) have been identified as important predictors in QSAR models for anticancer activity of thiourea derivatives. nih.govscichemj.org
Indicator Variables: These are binary descriptors used to denote the presence or absence of specific structural features. In a QSAR study on anti-Hepatitis C virus agents, indicator variables were used to specify the negative effect of certain substituents on the molecule's activity. nih.gov
In a specific QSAR study on thiourea derivatives with anticancer activities, the lipophilicity (LogP), the length of the C-N2 bond, and the vibration frequency of a carbonyl group were identified as priority descriptors in predicting the biological activity. scichemj.orgsciencepublishinggroup.com The identification of such key descriptors provides valuable insights into the structure-activity relationship, guiding the modification of lead compounds like this compound to enhance their therapeutic potential. nih.gov
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. biointerfaceresearch.combenthamdirect.com These methods are instrumental in drug discovery for identifying potential drug candidates, elucidating their binding mechanisms at the molecular level, and understanding structure-activity relationships. nih.govui.ac.id
Prediction of Binding Affinities to Biological Targets
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, and they estimate the strength of the interaction, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
In a study involving new 1-(4-methoxybenzoyl) thiourea derivatives, which are structurally very similar to this compound, molecular docking was performed against the urease enzyme from Bacillus pasteurii (PDB ID: 4ubp). researchgate.net The results provided insights into the binding affinities of these compounds, highlighting their potential as urease inhibitors. rdd.edu.iq The docking scores and estimated inhibition constants (Ki) for several derivatives were calculated, with compounds containing two thiourea moieties showing the best theoretical inhibitor activity. rdd.edu.iq Similarly, docking studies of 4-methoxybenzyl derivatives with the transforming growth factor beta (TGF-β) type I receptor kinase domain have also been conducted, showing strong binding affinities. nih.gov
Table 2: Predicted Binding Affinities of 1-(4-methoxybenzoyl) Thiourea Derivatives against Bacillus pasteurii Urease (PDB: 4ubp)
| Compound | Estimated Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, nM) |
|---|---|---|
| Derivative 5 | -8.57 | 358.55 |
| Derivative 6 | -8.32 | 536.21 |
| Derivative 7 | -10.33 | 24.93 |
| Derivative 9 | -7.52 | 2410.00 |
Data sourced from a study on 1-(4-methoxybenzoyl) thiourea derivatives, which are structurally analogous to the subject compound. researchgate.net
Identification of Key Interacting Residues and Binding Modes
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the target's active site. These interactions are crucial for the ligand's inhibitory activity.
For the 1-(4-methoxybenzoyl) thiourea derivatives docked into the urease active site, the simulations revealed key binding modes. The ligands were shown to interact with crucial residues and the nickel ions (Ni²⁺) that are essential for the enzyme's catalytic activity. nih.gov The interactions typically involve:
Hydrogen Bonds: The N-H groups of the thiourea moiety and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming strong connections with polar residues in the active site.
Hydrophobic Interactions: The aromatic rings, such as the 4-methoxybenzyl group, can engage in hydrophobic and π-π stacking interactions with nonpolar residues, contributing to the stability of the ligand-protein complex.
In the case of a 4-methoxybenzyl derivative docked into the TGF-β type I receptor kinase domain, strong hydrogen bonding and hydrophobic interactions were also observed to be critical for binding. nih.gov
Table 3: Predicted Interactions Between 1-(4-methoxybenzoyl) Thiourea Derivatives and Urease Active Site Residues
| Compound | Interacting Residues | Type of Interaction |
|---|---|---|
| Derivative 5 | HIS 323, MET 367, ARG 339 | Hydrogen Bonding, Pi-Alkyl |
| Derivative 6 | HIS 323, LYS 220, ARG 339 | Hydrogen Bonding, Pi-Alkyl |
| Derivative 7 | HIS 323, ARG 339, ALA 366 | Hydrogen Bonding, Pi-Alkyl |
| Derivative 9 | HIS 323, ALA 366 | Hydrogen Bonding, Pi-Alkyl |
Data represents predicted interactions for structurally analogous compounds. researchgate.net
These detailed molecular interaction studies are vital for structure-based drug design, allowing for the rational modification of the this compound scaffold to improve its binding affinity and selectivity for specific biological targets.
Biological Activities and Mechanistic Investigations of 1 4 Methoxybenzyl 2 Thiourea Derivatives
Antimicrobial Activities
Thiourea (B124793) derivatives are known to possess significant antimicrobial properties, including antibacterial, antifungal, and antiviral activities. nih.gov The structural features of these compounds, particularly the N-aryl thiourea configuration and the presence of specific substituent groups, can influence their antimicrobial efficacy. nih.gov
Thiourea derivatives have demonstrated inhibitory effects against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that the substitution of electron-withdrawing groups or halogen atoms, such as chlorine, on the phenyl ring of thiourea derivatives can enhance antibacterial activity. nih.gov Specifically, derivatives with dichloro and methoxy (B1213986) group substitutions on aryl rings have shown significant antibacterial effects. nih.gov
For instance, certain thiourea derivatives have been evaluated against Enterococcus faecalis, a Gram-positive bacterium. mdpi.comnih.gov One study reported a series of thiourea derivatives (TDs), with compound TD4 showing potent activity against E. faecalis with a minimum inhibitory concentration (MIC) ranging from 2–16 µg/mL. nih.gov The antibacterial action against Gram-positive bacteria is often more pronounced due to differences in the cellular structure compared to Gram-negative bacteria, whose outer membrane provides additional protection. nih.gov
Research has also explored the activity of these compounds against Gram-negative bacteria such as Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. nih.govekb.egmdpi.com While some thiourea derivatives have shown limited activity against P. aeruginosa, others have been found to be effective against S. typhi and K. pneumoniae. nih.govekb.eg For example, 11H-indeno[1,2-b]quinoxaline-11-one, a related heterocyclic compound, showed MIC values of 10 mM against S. typhi and 20 mM against K. pneumoniae. ekb.eg
| Compound/Derivative | Bacterium | Activity (MIC) |
|---|---|---|
| Thiourea Derivative (TD4) | Enterococcus faecalis | 2–16 µg/mL |
| 11H-indeno[1,2-b]quinoxaline-11-one | Salmonella typhi | 10 mM |
| 11H-indeno[1,2-b]quinoxaline-11-one | Klebsiella pneumoniae | 20 mM |
A significant area of investigation for thiourea derivatives has been their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net These compounds are often classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The enzyme HIV-1 reverse transcriptase (RT) is a critical target for anti-HIV drug development. nih.gov
Several studies have synthesized and evaluated thiazolyl thiourea derivatives as NNRTIs. nih.gov One study identified six lead compounds with subnanomolar IC50 values for inhibiting HIV replication and high selectivity indices, indicating low toxicity to human cells. nih.gov The most promising of these, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, was effective against NNRTI-resistant HIV-1 strains. nih.gov
Further research into phenyl ethyl thiourea (PET) derivatives has aimed to extend the structure-activity relationship (SAR) studies of these molecules. researchgate.net Modifications to the aromatic ring and the aliphatic chain of thiourea derivatives have been systematically explored to improve their antiviral potency. nih.gov For example, the compound propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate was identified as a potent inhibitor of HIV-1 infectivity with an IC50 of approximately 1.1 µM. nih.gov
| Compound/Derivative | Target | Activity (IC50) |
|---|---|---|
| N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea | HIV Replication | Subnanomolar |
| Propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate | HIV-1 Infectivity | ~1.1 µM |
| NBD-14204 | HIV-1 Clinical Isolates | 0.24–0.9 µM |
The antimicrobial mechanism of thiourea derivatives is multifaceted. A primary proposed mechanism is the inhibition of key bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the DNA gyrase subunit B receptor. nih.gov
Another mechanism involves the disruption of the bacterial cell wall and membrane integrity. nih.gov Transmission electron microscopy has shown that some thiourea derivatives can damage the cell wall of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, these compounds can interfere with cellular energy metabolism by disrupting the NAD+/NADH homeostasis, which is crucial for bacterial survival. nih.gov For Gram-negative bacteria, some compounds can cause direct damage to the outer membrane and dissipate the proton motive force, which enhances the accumulation of antibiotics by reducing the activity of efflux pumps. mdpi.com
Anticancer / Antitumor Activities
Thiourea derivatives have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic effects against various cancer cell lines. nih.gov Their potential as antitumor agents is an active area of investigation.
Substituted thiourea derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.gov Studies have evaluated these compounds against prostate cancer (PC3), liver cancer (HepG2), and breast cancer (MCF-7) cells. nih.govresearchgate.netjapsonline.com
In one study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against PC3 cells, with some compounds showing IC50 values of ≤ 10 µM, which was more effective than the standard chemotherapy drug cisplatin. nih.gov Specifically, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov
The cytotoxic effects are often dose-dependent. For instance, certain compounds have shown significant activity against A549 (lung cancer), HepG2, and MCF-7 cell lines. researchgate.net One compound, in particular, exhibited IC50 values of 19.01 ± 0.31 µM against a prostate cancer cell line (DU145, similar to PC3), 14.89 ± 0.99 µM against HepG2, and 11.46 ± 0.57 µM against MCF-7. researchgate.net The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death). nih.gov For example, some thiourea derivatives have been shown to induce late apoptosis in up to 99% of colon cancer cells and 73% in leukemia cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 3-(Trifluoromethyl)phenylthiourea analog (with 3,4-dichloro-phenyl) | Prostate (PC3) | 1.5 - 8.9 µM |
| Sinenbisstyryl A | Liver (HepG2) | 14.89 ± 0.99 µM |
| Sinenbisstyryl A | Breast (MCF-7) | 11.46 ± 0.57 µM |
| Sinenbisstyryl A | Lung (A549) | 14.79 ± 0.93 µM |
The anticancer activity of thiourea derivatives is also linked to their ability to inhibit specific proteins that play a crucial role in cancer progression.
Sirtuin-1 (SIRT1): Sirtuins are a class of enzymes that have emerged as key regulators of cellular processes, and their inhibition can have therapeutic effects in various cancers. nih.gov While research has focused more on SIRT2 inhibitors, the development of selective sirtuin inhibitors is an ongoing effort. nih.gov Dual SIRT1/SIRT2 inhibitors like cambinol (B1668241) have shown cytotoxic activity against cancer cells. nih.gov
VEGFR2: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is mediated by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). semanticscholar.org VEGFR2 is a primary target for anti-angiogenic cancer therapy. nih.gov Thiourea-based derivatives have been investigated as VEGFR2 inhibitors. semanticscholar.org Molecular modeling and simulation studies have explored the binding of thiourea moieties to the active site of VEGFR2, suggesting that these derivatives can be designed for greater binding stability and selectivity. semanticscholar.org Certain biphenylurea/thiourea derivatives have exhibited better antiproliferative activity against human umbilical vascular endothelial cells (HUVECs), a key component of angiogenesis, than the reference drug sorafenib. nih.gov
It is noted that while HER2 and B-RAF are significant cancer targets, the direct inhibitory activity of 1-(4-Methoxybenzyl)-2-thiourea derivatives on these specific proteins is not extensively detailed in the provided search results. Research on thiourea derivatives often focuses on broader mechanisms or other specific targets like VEGFR2 and sirtuins.
Induction of Apoptosis and Inhibition of Cell Proliferation
Thiourea derivatives are recognized for their significant potential as anticancer agents, largely attributed to their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in cancer cells. nih.govjchemlett.commdpi.com The cytotoxic effects of these compounds are often mediated through the disruption of the cell cycle and the activation of intrinsic apoptotic pathways. mdpi.commdpi.com Studies on various N,N'-diarylthiourea derivatives have demonstrated their capacity to suppress the growth of cancer cell lines. mdpi.com For instance, certain derivatives have been shown to cause cell cycle arrest in the S phase, a critical checkpoint for DNA replication, thereby halting the proliferation of cancer cells. mdpi.com
Mechanistically, the pro-apoptotic activity of thiourea derivatives can involve the upregulation of key effector proteins like caspase-3. mdpi.com This activation suggests that these compounds can trigger an intrinsic apoptotic pathway initiated by cellular stress, such as DNA damage. While specific IC50 values for this compound are not extensively documented in the available literature, related compounds have shown potent activity. For example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibited significant cytotoxicity against MCF-7 and T47D breast cancer cell lines with IC50 values of 0.31 mM and 0.94 mM, respectively. jmp.ir Another related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, showed potent activity against the MCF-7 cell line. nih.gov Furthermore, in silico studies on N-(4-methoxyphenyl)-N'-methyl thiourea, a close structural analog, have explored its potential biological activity against mitochondria-related diseases, highlighting the interest in this class of compounds for anticancer research. nih.gov These findings collectively underscore the potential of the this compound scaffold to inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its specific mechanisms and cytotoxic potency.
Structure-Activity Relationships (SAR) in Anticancer Thioureas
The anticancer efficacy of thiourea derivatives is profoundly influenced by the nature and position of substituents on their aryl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their cytotoxic and pro-apoptotic activities. mdpi.comfrontiersin.org
A recurring theme in the SAR of anticancer thioureas is the impact of electron-donating and electron-withdrawing groups. frontiersin.org The presence of a methoxy group (-OCH3), such as in the 4-methoxybenzyl moiety, is of particular interest. Methoxy groups are known to be electron-donating and can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which can affect interactions with biological targets. mdpi.comfrontiersin.org In some molecular scaffolds, the strategic placement of methoxy groups has been shown to enhance anticancer and antimigratory activities. frontiersin.org For example, studies on certain heterocyclic compounds revealed that the substitution pattern of methoxy groups on a phenyl ring could significantly modulate cytotoxicity. frontiersin.orgresearchgate.net
Enzyme Inhibition Activities
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The thiourea core structure serves as a versatile scaffold for designing inhibitors that can interact with the active sites of these enzymes.
Cholinesterase (AChE and BChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net Thiourea derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov
Table 1: Cholinesterase Inhibition by a Representative Thiourea Derivative
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 4.58 |
| 1-(4-fluorophenyl)-3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea | Butyrylcholinesterase (BChE) | 4.93 |
Data sourced from a study on coumarylthiazole derivatives containing aryl urea (B33335)/thiourea groups. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetic and therapeutic applications, particularly in treating hyperpigmentation disorders. nih.gov The thiourea moiety is a well-established pharmacophore for tyrosinase inhibition, largely due to the ability of the sulfur atom to chelate the copper ions in the enzyme's active site. researchgate.net
Thiourea itself demonstrates concentration-dependent inhibition of tyrosinase. researchgate.net Numerous derivatives have been developed to enhance this activity. For example, thiosemicarbazones, which contain a thiourea-like core, are among the most potent tyrosinase inhibitors reported, with some exhibiting IC50 values below 1 μM. The inhibitory potency is often influenced by the substituents attached to the thiourea core.
A closely related compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), which features a 3-hydroxy-4-methoxybenzylidene group, has shown a greater inhibitory effect on tyrosinase than the well-known inhibitor, kojic acid. nih.gov In silico docking simulations revealed a high binding affinity of 5-HMT to the tyrosinase catalytic site. nih.gov This suggests that the 4-methoxybenzyl moiety of this compound is a favorable structural feature for tyrosinase inhibition. Further studies on indole-thiourea derivatives have also demonstrated potent tyrosinase inhibitory activity, with one compound showing an IC50 of 5.9 ± 2.47 μM, outperforming kojic acid (IC50 = 16.4 ± 3.53 μM).
α-Amylase and α-Glucosidase Inhibition (Antidiabetic Potential)
Inhibitors of α-amylase and α-glucosidase are important therapeutic agents for the management of type 2 diabetes, as they can delay the digestion of carbohydrates and thus reduce postprandial hyperglycemia. mdpi.com The investigation of thiourea derivatives as inhibitors of these enzymes is an active area of research.
Studies have shown that certain thiourea derivatives possess the ability to inhibit both α-amylase and α-glucosidase. For instance, research on a series of 1,2,4-triazole-based derivatives, including a compound containing a 5-(4-methoxybenzyl) group, revealed potent dual inhibition of these enzymes. mdpi.com Two lead compounds from this study exhibited strong α-glucosidase inhibition with IC50 values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, and potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 μg/mL and 0.26 ± 0.01 μg/mL. mdpi.com
Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones also demonstrated significant α-glucosidase inhibitory activity. nih.gov The most active compound in that series, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, had an IC50 value of 9.77 mM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 11.96 mM). nih.gov These findings suggest that the this compound scaffold has the potential to be developed into effective inhibitors of α-amylase and α-glucosidase for antidiabetic applications.
Table 2: α-Amylase and α-Glucosidase Inhibition by Representative Thiourea-Related Derivatives
| Compound Class | Target Enzyme | Representative IC50 Values |
|---|---|---|
| 1,2,4-Triazole Derivatives | α-Amylase | 0.19 ± 0.01 µg/mL |
| 1,2,4-Triazole Derivatives | α-Glucosidase | 0.27 ± 0.01 µg/mL |
| 3-Aminopyridin-2(1H)-one based Thioureas | α-Glucosidase | 9.77 mM |
Data sourced from studies on related heterocyclic compounds containing thiourea or similar moieties. mdpi.comnih.gov
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors valuable for treating associated infections. Thiourea and its derivatives are well-established as potent inhibitors of this enzyme.
The inhibitory mechanism of thiourea derivatives against urease is believed to involve the interaction of the thiocarbonyl sulfur atom with the nickel ions in the enzyme's active site, disrupting its catalytic function. The potency of these inhibitors can be modulated by the substituents on the thiourea scaffold.
While a specific IC50 value for this compound is not explicitly available in the reviewed literature, the standard inhibitor, thiourea, has a reported IC50 value of 21.15 ± 0.32 µM. Numerous N,N-disubstituted thiourea derivatives have been synthesized and shown to have potent urease inhibitory activities, with some exhibiting IC50 values in the low micromolar range, often surpassing the activity of thiourea itself. For example, certain quinolone-based N,N-disubstituted thioureas have demonstrated IC50 values as low as 1.83 µM. The presence of the benzyl (B1604629) group in N-benzylthiourea derivatives has been shown to be effective for urease inhibition. Given these extensive findings, it is highly probable that this compound also possesses significant urease inhibitory activity.
Table 3: Urease Inhibitory Activity of Thiourea and a Representative Derivative
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Thiourea (Standard) | Jack Bean Urease | 21.15 ± 0.32 |
| Quinolone-based Thiourea Derivative | Human Urease | 1.83 ± 0.79 |
Data sourced from studies on urease inhibition by thiourea and its derivatives.
Carbonic Anhydrase (CA) Inhibition
Thiourea derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govresearchgate.net Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. unife.it
Substituted benzoylthioureido compounds have been synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Studies on a series of 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea and thiourea derivatives revealed that these compounds generally exhibit inhibitory effects on hCA I and II. For instance, compound 4c (a thiourea derivative) showed an IC50 value of 66.23 µM for hCA I, while compound 4f displayed an IC50 of 63.09 µM for hCA II. nih.gov It has been suggested that due to their bulky nature, these compounds likely bind to the enzyme in a manner similar to coumarins, rather than directly coordinating with the zinc ion in the active site. nih.gov
In another study, a series of sulfonamide-substituted 1,3-disubstituted thioureas were screened against hCA II, hCA IX, and hCA XII. nih.gov Several of these compounds demonstrated significant inhibitory potential. For example, compound 18 , which features a methoxy substituent, exhibited potent inhibition of hCA XII with an IC50 value of 0.21 ± 0.09 μM. nih.gov Furthermore, sulphonyl thiourea derivatives containing a 4,6-diarylpyrimidine moiety have shown dual inhibitory activity against hCA I, II, IX, and XII. nih.gov Compound 7c from this series was a potent inhibitor of hCA IX (KI = 125.1 ± 12.4 nM) and also showed strong inhibition across the other tested isoforms. nih.gov Compound 7d was the most potent against hCA XII, with a KI of 111.0 ± 12.3 nM. nih.gov
Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Carbonic Anhydrase Isoforms This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Target Isoform | Inhibition Value (IC50 / KI) | Reference |
|---|---|---|---|
| 4c | hCA I | IC50 = 66.23 µM | nih.gov |
| 4f | hCA II | IC50 = 63.09 µM | nih.gov |
| 18 | hCA XII | IC50 = 0.21 ± 0.09 µM | nih.gov |
| 7c | hCA IX | KI = 125.1 ± 12.4 nM | nih.gov |
| 7d | hCA XII | KI = 111.0 ± 12.3 nM | nih.gov |
Inhibition of Thyroid Peroxidase
Thiourea and its derivatives are well-known inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govwikipedia.org TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin. ias.ac.in The inhibitory mechanism of thiourea compounds does not typically involve irreversible inactivation of the enzyme. researchgate.net Instead, they act as substrates for the oxidized iodine species ([TPO.Ioxid]) generated by the TPO-H₂O₂ system. nih.gov
In the presence of iodide, TPO oxidizes thiourea to formamidine (B1211174) disulfide. nih.gov This product can then decompose to cyanamide (B42294), which is also an inhibitor of TPO's peroxidative and iodinating functions. nih.gov Essentially, thiourea derivatives compete with tyrosyl residues for the oxidized iodine, thereby diverting it from the hormone synthesis pathway. ias.ac.in This action is often referred to as an "Ioxid-trapping mechanism" and is considered reversible. nih.gov Studies on compounds like N,N,N',N'-tetramethylthiourea (TMTU) have shown that they can concentration-dependently suppress TPO-catalyzed iodine formation, and this suppression ceases once the thiourea derivative is consumed. researchgate.net
Antioxidant Activity
Thiourea derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals.
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)
The antioxidant capacity of thiourea derivatives is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netresearchgate.net In a study investigating new 1-(4-methoxybenzoyl) thiourea derivatives, several compounds were assessed for their antioxidant activity using the DPPH method. One derivative, compound 8 , which possesses a tertiary amine group, exhibited the highest antioxidant activity, with an IC50 value of 5.8 µg/mL. rdd.edu.iquobaghdad.edu.iqresearchgate.net
The scavenging mechanism is believed to involve the donation of a hydrogen atom from the thiourea moiety to the free radical, thereby neutralizing it. Theoretical studies have suggested that thiourea can efficiently remove superoxide (B77818) anion radicals through a single hydrogen-abstraction mechanism. rdd.edu.iq
Table 2: Antioxidant Activity of a 1-(4-methoxybenzoyl) thiourea Derivative This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Assay | IC50 Value | Reference |
|---|
Suppression of Oxidative Burst in Immune Cells
Phagocytic cells like neutrophils and macrophages produce a surge of reactive oxygen species (ROS), known as an oxidative or respiratory burst, to eliminate pathogens. pharmacophorejournal.comnih.gov However, excessive ROS production can lead to inflammation and tissue damage. pharmacophorejournal.com Thiourea derivatives have been identified as potential immunomodulators by suppressing this oxidative burst mechanism. pharmacophorejournal.compharmacophorejournal.com
In a study using mouse macrophages stimulated with Phorbol Myristate Acetate (B1210297) (PMA), which activates the protein kinase C (PKC) pathway leading to superoxide anion generation, several thiourea derivatives were tested. pharmacophorejournal.com One compound, referred to as Comp 3 , was found to significantly suppress superoxide production with an inhibition of 86.94 ± 1.2%. pharmacophorejournal.com The study also showed that derivatives Comp 2 and Comp 3 could suppress intracellular H₂O₂ and subsequent hypochlorous acid (HOCl) production, further demonstrating their ability to mitigate oxidative stress in immune cells. pharmacophorejournal.com
Table 3: Suppression of Superoxide Production in PMA-Stimulated Macrophages by a Thiourea Derivative This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Cell Type | Stimulant | Percent Inhibition of Superoxide | Reference |
|---|
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Thiourea derivatives have been incorporated into known anti-inflammatory drug scaffolds to create new compounds with potentially enhanced activity. nih.govresearchgate.netmdpi.com
A study on new thiourea derivatives of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), evaluated their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov One derivative, compound 4 (a derivative of m-anisidine), at its highest dose, produced a significant reduction in paw thickness, with an inhibition of 54.01% four hours after carrageenan injection. nih.gov Another derivative, compound 7 (a derivative of N-methyl tryptophan methyl ester), showed a similar potent activity with 54.12% inhibition at the four-hour mark. nih.gov These findings suggest that the thiourea moiety can be a valuable component in the design of new anti-inflammatory agents. nih.govresearchgate.net Similarly, new ketoprofen-thiourea derivatives have been synthesized and are being investigated as potential selective COX-2 inhibitors. researchgate.net
Table 4: Anti-inflammatory Activity of Selected Naproxen-Thiourea Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Animal Model | Dose | Percent Inhibition of Paw Edema (at 4h) | Reference |
|---|---|---|---|---|
| Derivative 4 | Rat | 10 mg/kg | 54.01% | nih.gov |
Anti-parasitic Activity (e.g., Anti-leishmanial)
Leishmaniasis is a parasitic disease with limited therapeutic options, creating an urgent need for new effective drugs. nih.gov Thiourea derivatives have emerged as a promising class of compounds with significant anti-leishmanial activity. nih.govmdpi.comnih.gov
A series of N-((4-Methoxyphenyl)carbamothioyl)furan-2-carboxamide and related derivatives were synthesized and screened against various Leishmania species. nih.gov Compound 4g demonstrated significant potency against the promastigotes of L. major, L. tropica, and L. donovani, with IC50 values of 0.12 ± 0.01 µM, 0.14 ± 0.01 µM, and 0.19 ± 0.01 µM, respectively. nih.gov This compound also showed the highest activity against the amastigotes of L. major (IC50 = 0.21 ± 0.01 µM). nih.gov
In another study focusing on thiourea derivatives containing a piperazine (B1678402) ring, compound 5i showed potent activity against L. amazonensis promastigotes, with an IC50 value of 6.9 ± 2.0 µM, which was equivalent to the reference drug miltefosine. mdpi.com Against the more clinically relevant amastigote form, compound 5i was even more potent, with an IC50 of 1.8 ± 0.5 µM. mdpi.com Another promising compound from a different series, 3e , also exhibited strong activity against L. amazonensis amastigotes with an IC50 of 4.9 ± 1.2 µM. mdpi.com
Table 5: Anti-leishmanial Activity of Selected Thiourea Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Leishmania Species | Parasite Stage | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 4g | L. major | Promastigote | 0.12 ± 0.01 | nih.gov |
| 4g | L. tropica | Promastigote | 0.14 ± 0.01 | nih.gov |
| 4g | L. donovani | Promastigote | 0.19 ± 0.01 | nih.gov |
| 4g | L. major | Amastigote | 0.21 ± 0.01 | nih.gov |
| 5i | L. amazonensis | Promastigote | 6.9 ± 2.0 | mdpi.com |
| 5i | L. amazonensis | Amastigote | 1.8 ± 0.5 | mdpi.com |
Other Reported Biological Activities
Thiourea derivatives have been explored for a variety of therapeutic applications, with significant findings in the areas of anticonvulsant, antihypertensive, and anti-epileptic activities.
Anticonvulsant and Anti-epileptic Activity
A number of studies have highlighted the potential of thiourea derivatives as anticonvulsant agents. Research has shown that N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives possess antiepileptic properties. nih.gov Specifically, certain derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, which are indicative of potential to treat generalized tonic-clonic and petit mal seizures, respectively. nih.govscispace.com
For instance, a series of novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds, particularly those with 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl substitutions on the thiourea pharmacophore, were found to increase the survival rate in the PTZ model. nih.gov Similarly, a series of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea derivatives were synthesized and showed more protection in the MES screen than in the subcutaneous PTZ test. researchgate.net
The following table summarizes the anticonvulsant activity of selected thiourea derivatives from a study by Karakus et al. (2009).
| Compound | Substitution on Thiourea | ED₅₀ (mg/kg) in PTZ test |
| 10 | 2-methylphenyl | 68.42 |
| 11 | 4-chlorophenyl | 43.75 |
| 13 | allyl | 18.75 |
| 14 | 4-methylphenyl | 25.00 |
Antihypertensive Activity
The potential of thiourea derivatives as antihypertensive agents has also been investigated. Structure-activity relationship studies on a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas revealed that the 2,6-dichlorophenyl analogue possesses potent oral antihypertensive activity in both hypertensive rat models and renal hypertensive dogs. nih.gov However, a related study on 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a compound structurally related to the active thiourea derivative, was found to be essentially inactive as an antihypertensive agent, highlighting the specific structural requirements for this activity. nih.gov
Mechanistic Toxicology and Biotransformation
Pathways of Decomposition and Metabolite Formation
The biotransformation of thiourea derivatives can lead to various metabolites. For instance, in the presence of iodide, thyroid peroxidase can oxidize thiourea to formamidine disulfide, which then decomposes to cyanamide at neutral pH. nih.gov Another example is ethylenethiourea (B1671646) (ETU), which undergoes oxidative metabolism in the presence of iodide to form imidazoline (B1206853) and bisulfite ion. nih.govsci-hub.se This metabolic process is considered a detoxification pathway. nih.govsci-hub.se The metabolism of arylthioureas has also been studied, with research on 1-phenyl-2-thiourea and its derivatives labeled with 14C and 35S providing insights into their metabolic fate. acs.org
Formation of Reactive Oxygen Species (ROS)
While some chemical compounds are known to induce the formation of reactive oxygen species (ROS), leading to oxidative stress, studies on thiourea derivatives have often highlighted their antioxidant properties. mdpi.com Thioureas have been shown to be effective scavengers of superoxide radicals in vitro. pharmacophorejournal.com This suggests that instead of promoting ROS formation, they may help in mitigating oxidative stress. Some thiourea derivatives have demonstrated strong antioxidant activity, with high reducing potential against free radicals. mdpi.com However, it has been noted that higher concentrations of some thiourea derivatives may have a pro-oxidant effect by interacting with the cellular environment to form ROS. mdpi.com
Interaction with DNA and Covalent Binding
Thiourea derivatives have been shown to interact with DNA through various mechanisms. Molecular docking studies have revealed that some bis-thiourea derivatives interact with DNA via partial intercalation and groove binding. biointerfaceresearch.comnih.gov Acyl thiourea derivatives have also been identified as potent groove binders of DNA. rsc.org In some instances, covalent binding to macromolecules has been observed. However, in the case of ethylenethiourea's interaction with thyroid peroxidase, there is negligible covalent binding to the enzyme. nih.govsci-hub.se
Immunomodulatory Effects
Emerging evidence suggests that thiourea derivatives can modulate the immune system. Some studies have aimed to discover the potential of thiourea derivatives as immunomodulators by suppressing the oxidative burst mechanism in macrophages and neutrophils. pharmacophorejournal.com Thiourea has been shown to act as an immune depression agent, which can facilitate infection by pathogens in insects. Additionally, certain thiourea derivatives are being investigated for their potential to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Thyroid Function Inhibition and Potential for Thyroid Hyperplasia
A significant and well-documented effect of thiourea and its derivatives is the inhibition of thyroid function. oup.com These compounds, including propylthiouracil (B1679721) and methimazole, are potent inhibitors of thyroid peroxidase (TPO), the enzyme crucial for the synthesis of thyroid hormones. nih.gov The inhibitory mechanism involves the compound being oxidized by the [TPO-Ioxid] species, effectively trapping the oxidized iodine required for hormone synthesis. nih.gov
This inhibition of thyroid hormone synthesis leads to a decrease in circulating thyroid hormone levels. The reduction in negative feedback to the pituitary gland results in increased secretion of thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid gland by TSH can lead to thyroid hypertrophy and hyperplasia, and in some cases, the development of thyroid nodules. oup.comnih.gov Studies have shown that compounds like ethylenethiourea, a known thyroid carcinogen, exert their toxic effects through this mechanism of TPO inhibition. nih.govsci-hub.se
Pharmacokinetics and Drug Likeness Studies of 1 4 Methoxybenzyl 2 Thiourea Derivatives
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles
In the early stages of drug discovery, computational (in silico) methods provide a rapid and cost-effective means to predict the ADME properties of novel compounds. nih.gov These predictive models use the chemical structure of a molecule to estimate its behavior in the body, helping to identify candidates with favorable pharmacokinetic characteristics and filter out those likely to fail in later stages of development.
Lipinski's Rule of Five and Other Drug-Likeness Filters
A foundational checkpoint in drug discovery is assessing a compound's "drug-likeness," often evaluated using Lipinski's Rule of Five. wikipedia.orgunits.it This rule outlines four simple physicochemical parameters that are common among most orally active drugs. pharmainformatic.com A compound is considered to have good oral bioavailability if it violates no more than one of these rules. drugbank.com
The criteria for Lipinski's Rule of Five are:
Molecular Weight (MW): Less than 500 Daltons. wikipedia.org
Log P (Octanol-Water Partition Coefficient): Not greater than 5. wikipedia.org
Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups). wikipedia.org
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of nitrogen and oxygen atoms). wikipedia.org
For 1-(4-Methoxybenzyl)-2-thiourea and its closely related derivatives, in silico analyses consistently show compliance with Lipinski's Rule of Five. These findings suggest that, based on their fundamental physicochemical properties, these compounds possess a favorable profile for oral absorption and drug-likeness.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Formula | C9H12N2OS | - | - |
| Molecular Weight | 196.27 g/mol | < 500 | Yes |
| Log P | 1.8 - 2.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Lipinski Violations | 0 | ≤ 1 | Yes |
Gastrointestinal Absorption and Blood-Brain Barrier Permeability
Beyond general drug-likeness, in silico models can predict a compound's ability to cross specific biological barriers. High gastrointestinal (GI) absorption is essential for orally administered drugs, while the ability to cross the blood-brain barrier (BBB) is critical for compounds targeting the central nervous system. nih.govmdpi.com
Computational studies on various benzoyl thiourea (B124793) derivatives have shown predictions of good GI absorption. researchgate.net For this compound specifically, predictive models also indicate a high probability of absorption from the gastrointestinal tract.
Predictions regarding BBB permeability for thiourea derivatives can be more varied. researchgate.net While some derivatives are predicted to permeate this barrier, others are not. The specific structural features of this compound place it in a category where BBB passage is considered possible, a crucial factor if the compound is being investigated for neurological applications.
Pharmacokinetic Evaluation (e.g., in vivo animal models)
While in silico predictions are valuable, they must be validated through experimental studies. In vivo pharmacokinetic evaluations, typically conducted in animal models such as rats or mice, provide real-world data on how a compound is absorbed, distributed, metabolized, and excreted. semanticscholar.org
For certain thiourea derivatives, in vivo studies have been conducted to understand their metabolic pathways and persistence in the body. For instance, research on N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea in rats involved administering the compound and collecting blood samples at various time points to track its concentration and identify metabolites. nih.gov
Quantification in Biological Matrices (Plasma, Tissue)
A critical component of pharmacokinetic studies is the ability to accurately measure the concentration of the parent drug and its metabolites in biological samples like plasma and various tissues. nih.gov This is typically achieved using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Validated LC-MS/MS methods have been successfully developed for quantifying other thiourea derivatives in rat plasma and tissue homogenates. biorxiv.org These methods demonstrate high linearity, precision, and accuracy, with the ability to detect the compounds at very low concentrations (picograms per milliliter). biorxiv.org Such established methodologies provide a clear roadmap for developing a specific assay to quantify this compound in future preclinical pharmacokinetic and tissue distribution studies. researchgate.net
Bioavailability and Distribution Studies
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Distribution studies reveal how the drug spreads throughout the various tissues and organs in the body. nih.gov
While specific bioavailability data for this compound is not extensively documented in publicly available literature, the favorable in silico predictions for GI absorption suggest a potential for good oral bioavailability. Experimental in vivo studies are necessary to confirm this and to determine key pharmacokinetic parameters. Tissue distribution experiments would further elucidate the extent to which the compound reaches its target sites and whether it accumulates in specific organs. researchgate.net
In Vitro Biotransformation and Metabolic Stability Studies
Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, primarily in the liver. These modifications can activate or inactivate a compound and prepare it for excretion. In vitro studies using liver microsomes or hepatocytes are standard methods for investigating a drug's metabolic fate and stability. frontiersin.orgscience.gov
Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes. researchgate.net Studies on other novel chemical entities, including various heterocyclic derivatives, have utilized rat liver microsomes to determine metabolic half-life. nih.govnih.gov Common metabolic reactions observed for compounds with similar structural motifs include aromatic hydroxylation (addition of an -OH group to an aromatic ring) and N-dealkylation (removal of an alkyl group from a nitrogen atom). nih.govnih.gov For this compound, potential metabolic pathways could include O-demethylation of the methoxy (B1213986) group or hydroxylation of the benzyl (B1604629) ring. Determining the metabolic stability and identifying the major metabolites are essential steps in understanding the compound's duration of action and potential for drug-drug interactions.
Future Perspectives and Research Directions
Design of Novel Thiourea-Based Ligands and Organocatalysts
The thiourea (B124793) functional group is a powerful hydrogen-bond donor, a property that has propelled its use in the design of organocatalysts. wikipedia.org These metal-free catalysts are advantageous due to their low toxicity, stability, and ability to function under mild, environmentally friendly conditions. wikipedia.org Future research will likely focus on the synthesis of new chiral thiourea derivatives originating from 1-(4-Methoxybenzyl)-2-thiourea. The modification of the methoxybenzyl ring with various substituents could fine-tune the electronic properties and steric hindrance around the catalytic core, leading to enhanced enantioselectivity in a variety of organic transformations. nih.gov
Thiourea derivatives are also valuable as ligands in coordination chemistry. nih.govnih.gov The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions to form stable complexes. nih.gov The design of novel polydentate ligands based on the this compound framework could lead to new catalysts for a range of chemical reactions or materials with interesting magnetic or optical properties. nih.gov
Table 1: Potential Modifications of this compound for Ligand and Organocatalyst Development
| Modification Site | Potential Substituents | Desired Outcome |
| Benzyl (B1604629) Ring | Electron-donating or -withdrawing groups | Tuning of catalyst acidity and reactivity |
| Amino Group | Chiral auxiliaries | Induction of stereoselectivity in asymmetric synthesis |
| Thiocarbonyl Group | Isotopic labeling (e.g., ³⁴S) | Mechanistic studies of catalytic cycles |
Development of Advanced Therapeutic Agents Targeting Specific Diseases
Thiourea and its derivatives have long been a subject of interest for medicinal chemists due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rdd.edu.iqresearchgate.net The this compound scaffold presents a promising starting point for the development of new therapeutic agents.
Future work in this area will likely involve the synthesis of a library of derivatives and their screening against a panel of disease targets. For instance, thiourea derivatives have shown potential as inhibitors of enzymes like urease, which is implicated in infections by Helicobacter pylori. rdd.edu.iquobaghdad.edu.iq Furthermore, certain thiourea-containing compounds have been investigated as inhibitors of receptor tyrosine kinases such as VEGFR2, a key target in anti-angiogenic cancer therapy. researchgate.net The development of derivatives of this compound could lead to more potent and selective inhibitors of these and other important biological targets. biointerfaceresearch.com
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Target Disease | Potential Mechanism of Action | Example of Related Thiourea Activity |
| Cancer | Inhibition of receptor tyrosine kinases (e.g., VEGFR2) | N-benzoyl-N'-naphthyl thiourea as a potential VEGFR2 inhibitor. researchgate.net |
| Bacterial Infections | Enzyme inhibition (e.g., urease) | Inhibition of urease by thiourea derivatives. rdd.edu.iquobaghdad.edu.iq |
| Inflammatory Disorders | Modulation of inflammatory pathways | Anti-inflammatory activity of various thiourea derivatives. nih.gov |
| Viral Infections | Inhibition of viral enzymes | Anti-HIV activity of some thiourea derivatives. nih.gov |
Exploration of New Materials Science Applications
The unique properties of the thiourea group also lend themselves to applications in materials science. Thiourea derivatives have been utilized as corrosion inhibitors, organogelators, and in the formation of nanocrystals. nih.gov The this compound molecule, with its potential for self-assembly through hydrogen bonding and π-π stacking interactions of the aromatic ring, could be explored for the development of novel supramolecular materials.
Future research could investigate the ability of this compound and its derivatives to form gels, liquid crystals, or other organized structures. These materials could have applications in areas such as sensing, where the binding of an analyte to the thiourea group could trigger a change in the material's properties, or in controlled release systems. The ability of thiourea to coordinate with metal ions also suggests potential applications in the design of functional metal-organic frameworks (MOFs) or coordination polymers.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thioureas
The traditional process of drug discovery is often a lengthy and costly endeavor. accscience.com The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize this process by accelerating the identification and optimization of new drug candidates. accscience.combpasjournals.com For the development of thiourea-based therapeutics, AI and ML can be applied in several ways.
Generative AI models can be used to design novel thiourea derivatives with desired pharmacological properties from the ground up. accscience.com These models, trained on large datasets of chemical structures and their biological activities, can propose new molecules that are more likely to be effective and have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov AI can also be used to predict the toxicity of new compounds, helping to identify and deprioritize potentially harmful molecules early in the discovery process. nih.gov
Table 3: Application of AI and Machine Learning in Thiourea Drug Discovery
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design of novel molecules with optimized properties. accscience.com | Accelerated discovery of new drug candidates. |
| Predictive Modeling | Prediction of biological activity, ADME properties, and toxicity. nih.govnih.gov | Reduced cost and time of preclinical development. |
| Target Identification | Analysis of large biological datasets to identify new drug targets. nih.gov | Discovery of novel therapeutic strategies. |
| Clinical Trial Optimization | Patient selection and trial design based on predictive biomarkers. nih.gov | Increased success rate of clinical trials. |
Preclinical and Clinical Translation of Promising this compound Derivatives
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For promising derivatives of this compound identified through the research efforts described above, a rigorous process of preclinical and clinical evaluation will be necessary.
Preclinical studies will involve in vitro and in vivo testing to assess the efficacy, safety, and pharmacokinetic profile of the lead compounds. This will include studies to determine the mechanism of action, identify potential off-target effects, and establish a preliminary safety profile.
Should a derivative demonstrate a favorable preclinical profile, it could then advance to clinical trials in humans. This multi-phase process would further evaluate the safety and efficacy of the new drug in treating the target disease. While the path to clinical approval is long and challenging, the unique properties of the thiourea scaffold, combined with modern drug discovery approaches, offer a promising outlook for the future development of novel therapeutics derived from this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)-2-thiourea, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized by condensing 4-methoxybenzylamine with thiourea derivatives in refluxing ethanol. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or methanol. Characterization employs H/C NMR (to confirm methoxybenzyl proton environments and thiourea NH signals) and FT-IR (to identify C=S stretching at ~1250–1350 cm). X-ray crystallography can resolve bond lengths (e.g., C–S = 1.68 Å) and confirm molecular geometry .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodological Answer : Antitubercular activity is assessed using the microplate Alamar Blue assay (MIC values reported against Mycobacterium tuberculosis H37Rv), while anticancer activity is tested via MTT assays on human cancer cell lines (e.g., IC values for HeLa cells). Antimicrobial efficacy is determined using broth microdilution against Gram-positive/negative bacteria .
Q. What analytical techniques ensure compound stability under varying storage conditions?
- Methodological Answer : Stability is evaluated using HPLC (C18 columns, methanol/water mobile phase) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) and photodegradation tests (ICH Q1B guidelines) are performed. LC-MS identifies degradation pathways, such as hydrolysis of the thiourea moiety .
Advanced Research Questions
Q. How do structural modifications of the methoxybenzyl group influence bioactivity?
- Methodological Answer : Substituents at the para-position (e.g., nitro, ethoxy, or halogens) are introduced via substituted benzylamines. SAR studies reveal that electron-withdrawing groups enhance antitubercular activity (e.g., MIC = 3.12 µg/mL for nitro derivatives), while bulky groups reduce membrane permeability. X-ray data (e.g., dihedral angles between aromatic and thiourea planes) correlate conformational flexibility with activity .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Methodological Answer : Discrepancies in IC values (e.g., 8.7 µM vs. 12.4 µM for the same cell line) may arise from assay conditions (e.g., serum concentration, incubation time). Cross-validation using orthogonal assays (e.g., ATP-based viability assays) and standardized protocols (CLSI guidelines) minimize variability. Meta-analyses of literature data identify trends, such as enhanced activity in low-pH environments .
Q. How can computational methods predict the reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electron density distributions, identifying nucleophilic sites (e.g., sulfur atoms). Molecular docking (AutoDock Vina) predicts binding to mycobacterial enoyl-ACP reductase (InhA) with ∆G = −9.2 kcal/mol. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .
Q. What catalytic strategies improve synthesis efficiency?
- Methodological Answer : Transition metal catalysts (e.g., Pd/C or CuI) enable coupling reactions for introducing alkynyl or aryl groups. Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours conventional) with yields >85%. Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) minimize waste .
Q. How does the methoxy group impact pharmacokinetic properties?
- Methodological Answer : LogP values (measured via shake-flask method) indicate increased lipophilicity (LogP = 2.1) compared to non-methoxy analogs (LogP = 1.3), enhancing blood-brain barrier penetration. Metabolic stability studies (human liver microsomes) show slower oxidation of the methoxy group compared to ethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
